Saframycin E
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
66082-31-3 |
|---|---|
Molecular Formula |
C28H33N3O9 |
Molecular Weight |
555.6 g/mol |
IUPAC Name |
2-oxo-N-[[(1R,2S,10R,13R,14S)-14,16,19-trihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide |
InChI |
InChI=1S/C28H33N3O9/c1-10-21(33)13-7-14-20-18-19(22(34)11(2)27(40-6)25(18)37)23(35)16(30(20)4)9-31(14)15(8-29-28(38)12(3)32)17(13)24(36)26(10)39-5/h14-16,20,23,34-35,37H,7-9H2,1-6H3,(H,29,38)/t14-,15-,16+,20-,23+/m0/s1 |
InChI Key |
APNOKSAARSYAPV-QOTHJRBRSA-N |
Isomeric SMILES |
CC1=C(C2=C([C@@H]3[C@@H]4CC5=C([C@@H](N4C[C@H]([C@H]2O)N3C)CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O)O |
Canonical SMILES |
CC1=C(C2=C(C3C4CC5=C(C(N4CC(C2O)N3C)CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O)O |
Synonyms |
saframycin E |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Discovery and Isolation of Saframycin E
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saframycin E, a member of the tetrahydroisoquinoline class of antibiotics, was first identified as part of a complex of related metabolites produced by the bacterium Streptomyces lavendulae. This document provides a comprehensive overview of the discovery, isolation, and initial characterization of this compound. Detailed experimental protocols for the fermentation of the producing organism and the subsequent extraction and purification of the compound are presented. All available quantitative and physicochemical data are summarized in structured tables for clarity and comparative analysis. Furthermore, this guide includes a visual representation of the isolation and purification workflow to facilitate a deeper understanding of the process.
Discovery of this compound
This compound was discovered in 1977 by Arai and his colleagues as one of five related antibiotics—Saframycins A, B, C, D, and E—isolated from the culture broth of Streptomyces lavendulae strain No. 314.[1] This discovery was the result of screening for antimicrobial agents produced by actinomycetes. The producing organism, Streptomyces lavendulae, is a Gram-positive, filamentous bacterium known for its ability to produce a wide array of biologically active secondary metabolites.[1]
Fermentation Protocol for this compound Production
The production of the Saframycin complex, including this compound, is achieved through submerged fermentation of Streptomyces lavendulae No. 314. The following protocol is based on the initial discovery and subsequent studies on Saframycin production.
2.1. Culture Medium and Conditions
A suitable fermentation medium for the production of Saframycins consists of:
-
Glucose: 5 g/L
-
Soluble Starch: 5 g/L
-
Polypepton: 10 g/L
-
Meat Extract: 5 g/L
-
NaCl: 3 g/L
The pH of the medium is adjusted to 7.0 before sterilization.
2.2. Inoculum Preparation
An inoculum is prepared by growing Streptomyces lavendulae No. 314 in a suitable seed medium in shake flasks for 32 hours.
2.3. Fermentation Process
The production fermentation is carried out in aerated jar fermenters. Approximately 1% of the seed culture is used to inoculate the fermentation medium. The fermentation is conducted at 27°C with aeration. The production of Saframycins typically begins after the initial growth phase of the microorganism.
Isolation and Purification of this compound
This compound is isolated from the culture broth along with the other Saframycin congeners. The separation and purification process involves solvent extraction and chromatographic techniques.
3.1. Extraction
After fermentation, the culture broth is filtered to remove the mycelia. The filtrate is then extracted with an equal volume of ethyl acetate at a pH of 7.5. This process is repeated to ensure maximum recovery of the Saframycin complex into the organic phase. The combined ethyl acetate extracts are then concentrated under vacuum to yield a crude mixture of Saframycins.
3.2. Chromatographic Separation
The crude extract containing the mixture of Saframycins A, B, C, D, and E is separated using thin-layer chromatography (TLC).
-
Stationary Phase: Silica gel plates (Kiesel gel 60F 254)
-
Mobile Phase: A solvent system of ethyl acetate - benzene (2:1, v/v)
The separation of the different Saframycins is visualized under ultraviolet (UV) light and by using Dragendorff's reagent. Each compound exhibits a distinct retention factor (Rf) value, allowing for their separation and subsequent isolation.
Experimental Workflow: Isolation and Purification of this compound
Quantitative and Physicochemical Data
The initial characterization of this compound provided key physicochemical data that distinguishes it from its congeners.
| Property | Value | Reference |
| Molecular Formula | C28H33N3O9 | [1] |
| Molecular Weight | 555.57 g/mol | [1] |
| Appearance | Yellow Powder | [1] |
| Melting Point | 133 - 136 °C | [1] |
| Optical Rotation | [α]D20 +16.5° (c 0.5, CHCl3) | [1] |
| TLC Rf Value | 0.01 (Ethyl acetate:Benzene 2:1) | [1] |
Spectroscopic Data
The structural elucidation of this compound was supported by the following spectroscopic data:
| Spectroscopic Technique | Key Observations | Reference |
| UV-Vis (MeOH) | λmax (log ε): 225 (4.38), 268 (4.25), 370 (3.65) nm | [1] |
| Infrared (KBr) | νmax: 3400, 1730, 1680, 1650, 1620 cm-1 | [1] |
Detailed 1H and 13C NMR and high-resolution mass spectrometry data for this compound are not extensively available in the initial discovery literature but can be inferred from the structural elucidation of related Saframycins.
Biological Activity and Mechanism of Action
Saframycins, as a class of compounds, are known for their potent antitumor and antimicrobial activities. Their mechanism of action is believed to involve the inhibition of nucleic acid synthesis through interaction with DNA. While specific signaling pathways affected uniquely by this compound are not detailed in the initial reports, it is presumed to share a similar mode of action with the more extensively studied Saframycin A. This involves the formation of an adduct with the minor groove of the DNA helix, leading to the inhibition of DNA replication and transcription.
Conclusion
The discovery and isolation of this compound from Streptomyces lavendulae laid the groundwork for further investigation into the therapeutic potential of this class of natural products. The detailed protocols for its production and purification, along with its initial characterization, provide a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and microbial biotechnology. Further studies are warranted to fully elucidate the specific biological activities and mechanisms of action of this compound and to explore its potential as a therapeutic agent.
References
Technical Guide to Saframycin Production by Streptomyces lavendulae
For Researchers, Scientists, and Drug Development Professionals
Preamble: This document provides a comprehensive technical overview of the production of saframycins by Streptomyces lavendulae. While the query specifically requested information on Saframycin E, the available scientific literature overwhelmingly focuses on the biosynthesis, regulation, and production of its congener, Saframycin A. The molecular formula for this compound is C₂₈H₃₃N₃O₉, and for Saframycin A is C₂₉H₃₀N₄O₈. Given that they are produced by the same organism and belong to the same family of tetrahydroisoquinoline antibiotics, their biosynthetic pathways and production protocols are expected to be highly analogous. Therefore, this guide will detail the processes for Saframycin A as a robust and well-documented model for producing saframycins, including this compound, in Streptomyces lavendulae.
Overview of Saframycin Biosynthesis
Saframycins are complex antibiotics characterized by a dense pentacyclic core derived from amino acid precursors. The biosynthesis of the saframycin backbone is orchestrated by a nonribosomal peptide synthetase (NRPS) system.[1][2] The core scaffold is assembled from two modified L-tyrosine units, one L-alanine, and one L-glycine.[2][3] The biosynthetic gene cluster for Saframycin A in Streptomyces lavendulae NRRL 11002 has been identified and spans a 62-kb region containing 30 distinct genes.[1] This cluster encodes the NRPS machinery, tailoring enzymes for oxidation and methylation, regulatory proteins, and resistance mechanisms.[1]
The regulation of antibiotic production in Streptomyces is intricate, involving cluster-situated regulators (CSRs) and small molecule signals. In S. lavendulae, the gamma-butyrolactone molecule IM-2 is known to control the production of other antibiotics, suggesting a complex regulatory network that likely also influences saframycin synthesis.
Proposed Biosynthetic Pathway
The assembly begins with the modification of L-tyrosine precursors, followed by their sequential condensation with L-alanine and L-glycine by the NRPS modules SfmA, SfmB, and SfmC.[1] A series of tailoring reactions, including oxidations, methylations, and cyclizations, then forms the mature pentacyclic core. The final steps involve modifications to the side chain, which is a key point of variability among different saframycin analogues.[1][3]
Caption: Proposed biosynthetic pathway for Saframycin A in S. lavendulae.
Data Presentation: Production Parameters
Quantitative data for optimizing saframycin production has been established primarily for Saframycin A. These parameters provide a robust starting point for the production of this compound.
Table 1: Fermentation Media and Conditions
| Parameter | Value / Composition | Reference |
| Organism | Streptomyces lavendulae NRRL 11002 (strain 314) | [1] |
| Spore Plate Medium | YSA (0.1% Yeast, 0.5% Soluble Starch, 1.5% Agar, pH 7.5) | [1] |
| Fermentation Medium | 0.1% Glucose, 1% Soluble Starch, 0.5% NaCl, 0.1% K₂HPO₄, 0.5% Casein Acid Hydrolysate, 0.5% Meat Extract, pH 7.0 | [1] |
| Incubation Temp. | 27 °C | [1] |
| Agitation | 250 rpm | [1] |
| Incubation Time | 30 - 36 hours for seed culture | [1] |
| Optimal pH for Stability | Maintain < 5.5 after peak production to prevent degradation | [4] |
Table 2: Production Yield Optimization Strategies for Saframycin A
| Strategy | Details | Outcome | Reference |
| Precursor Feeding | Supplementation with L-tyrosine and L-methionine | Improvement in yield | [4] |
| Cyanide Addition | Addition of NaCN to the culture broth post-fermentation | Converts precursor Saframycin S to Saframycin A, significantly increasing potency | [4] |
| pH Control | Maintaining pH below 5.5 after peak production | Prevents drastic degradation of Saframycin A | [4] |
| Combined Approach | All of the above strategies applied in concert | ~1,000-fold increase in Saframycin A production compared to parental level | [4] |
Experimental Protocols
The following protocols are based on established methods for the fermentation, extraction, and purification of Saframycin A and are adaptable for other saframycin congeners.
Protocol for Fermentation
-
Spore Culture Preparation: Inoculate a YSA plate with a spore suspension (1.0 × 10⁶ to 1.0 × 10⁷ spores/ml) of S. lavendulae. Incubate at 27°C for 7 days until sporulation is evident.
-
Seed Culture: Transfer a piece of the sporulated agar into a 500-ml flask containing 50 ml of the specified fermentation medium.
-
Incubation: Incubate the flask at 27°C on a rotary shaker at 250 rpm for 30 to 36 hours.
-
Production Culture: Use the seed culture to inoculate the main production-scale fermenter containing the same medium. Continue incubation under the same conditions. Monitor production via analytical methods (e.g., HPLC).
Protocol for Extraction and Initial Purification
-
Harvesting: After the fermentation period (typically 3-5 days), filter the culture broth to separate the mycelia from the supernatant.
-
Precursor Conversion (for Saframycin A): Adjust the pH of the filtered broth to 6.8. Add KCN to a final concentration of 1 mM and incubate at 35°C for 30 minutes. This step converts the precursor Saframycin S into the more stable and potent Saframycin A.
-
Solvent Extraction: Extract the aqueous broth three times with an equal volume of ethyl acetate.
-
Concentration: Combine the organic extracts and concentrate them to a small volume in vacuo.
Protocol for Chromatographic Purification
-
Silica Gel Chromatography: Apply the concentrated extract to a silica gel column.
-
Elution: Elute the column with a suitable solvent system. A common system for saframycins is a chloroform-ethanol gradient.
-
Fraction Collection: Collect fractions and analyze them for the presence of the target saframycin using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Further Purification (TLC): For higher purity, pool the active fractions, concentrate, and perform preparative TLC using a solvent system such as chloroform-ethanol (1:1). Scrape the corresponding band and elute the compound with a suitable solvent.
Protocol for Analytical Quantification
-
Method: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for saframycin analysis.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or ammonium acetate) is effective.
-
Detection: UV detection at approximately 270 nm is suitable for the saframycin chromophore.[5]
-
Quantification: Create a standard curve using a purified reference standard of the target saframycin to quantify the concentration in extracts and fermentation broth. Mass spectrometry (LC-MS) should be used for confirmation of identity.[5]
Mandatory Visualizations
Experimental Workflow Diagram
This diagram outlines the major steps from culture inoculation to the final purified product.
Caption: General experimental workflow for saframycin production and purification.
Regulatory Influences Diagram
This diagram illustrates the hierarchical control of antibiotic synthesis in Streptomyces.
Caption: Hierarchical regulation of saframycin biosynthesis in Streptomyces.
References
- 1. The structure of a novel antitumor antibiotic, saframycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and structural elucidation of new saframycins Y3, Yd-1, Yd-2, Ad-1, Y2b and Y2b-d - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Saframycin E
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of Saframycin E, a member of the tetrahydroisoquinoline family of antibiotics. These compounds, produced by the bacterium Streptomyces lavendulae, are of significant interest due to their potent antitumor properties. This document details the genetic basis, enzymatic machinery, and chemical transformations that lead to the production of this compound, with a focus on the core biosynthetic pathway and the specific tailoring reactions that differentiate it from other saframycins.
Introduction to Saframycins
Saframycins are a group of structurally related antibiotics characterized by a complex, densely functionalized pentacyclic framework.[1] Saframycin A is the most studied member of this family and serves as a model for understanding the biosynthesis of its congeners, including this compound.[2] The core structure of these molecules is derived from the assembly of amino acid precursors via a nonribosomal peptide synthetase (NRPS) system.[2][3] The potent bioactivity of saframycins stems from their ability to alkylate DNA, leading to inhibition of DNA and RNA synthesis.[3]
The Core Biosynthetic Pathway of Saframycins
The biosynthesis of the saframycin scaffold is orchestrated by a dedicated gene cluster in Streptomyces lavendulae. This cluster encodes all the necessary enzymes for the synthesis of the core structure and its subsequent modifications.
The Saframycin Gene Cluster
The biosynthetic gene cluster for saframycins has been identified and characterized, revealing a set of genes responsible for the synthesis of the molecular backbone, tailoring of the core structure, regulation, and self-resistance.[3] A summary of the key genes and their putative functions is provided in Table 1.
Table 1: Key Genes in the Saframycin Biosynthetic Gene Cluster and Their Putative Functions
| Gene | Proposed Function |
| sfmA | Nonribosomal peptide synthetase (NRPS) - Module 1 (Alanine activation) |
| sfmB | Nonribosomal peptide synthetase (NRPS) - Module 2 (Glycine activation) |
| sfmC | Nonribosomal peptide synthetase (NRPS) - Module 3 (Tyrosine derivative activation and cyclization) |
| sfmD | Heme-dependent peroxygenase (Tyrosine hydroxylation) |
| sfmM2 | Methyltransferase (C-methylation of tyrosine) |
| sfmM3 | Methyltransferase (O-methylation of tyrosine) |
| sfmO1 | Putative oxidoreductase |
| sfmO2 | FAD-dependent monooxygenase (Oxidation of Ring A) |
| sfmO3 | Putative cytochrome P450 hydroxylase |
| sfmO4 | Cytochrome P450 hydroxylase (Oxidation of Ring E) |
This table is a summary of information from the characterization of the Saframycin A gene cluster and may not be exhaustive for all saframycin congeners.
Assembly of the Saframycin Core
The core of the saframycin molecule is a tetrapeptide assembled by a multi-modular NRPS system encoded by the sfmA, sfmB, and sfmC genes.[3] The biosynthesis initiates with the formation of a unique non-proteinogenic amino acid, 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr), which serves as a key building block.
The overall workflow for the core biosynthesis is as follows:
The NRPS machinery assembles the precursors in a stepwise manner:
-
Module 1 (SfmA): Activates and incorporates an alanine residue.
-
Module 2 (SfmB): Activates and incorporates a glycine residue.
-
Module 3 (SfmC): Activates and incorporates two molecules of the modified tyrosine derivative, 3h5mOmTyr. This module also catalyzes the cyclization reactions to form the characteristic pentacyclic core of the saframycins.
Biosynthesis of this compound: The Tailoring Steps
This compound is distinguished from Saframycin A by specific modifications to the core structure. A comparison of their chemical structures reveals the key differences that are introduced by tailoring enzymes.
Structural Comparison of Saframycin A and this compound
Saframycin A possesses a pyruvic acid side chain and a nitrile group. In contrast, this compound features a hydroxyl group at the C-21 position instead of a nitrile group and a different side chain.
Proposed Tailoring Reactions for this compound Biosynthesis
Based on the structural differences and the putative functions of the tailoring enzymes in the saframycin gene cluster, the following enzymatic steps are proposed for the conversion of a common precursor to this compound:
The formation of this compound likely involves:
-
Oxidation of the aromatic rings: The FAD-dependent monooxygenase SfmO2 is responsible for the oxidation of Ring A, and the cytochrome P450 hydroxylase SfmO4 is proposed to oxidize Ring E.
-
Hydroxylation at C-21: The conversion of the precursor to include a hydroxyl group at the C-21 position is a key step in this compound biosynthesis. The specific enzyme responsible for this hydroxylation has not been definitively identified but is likely one of the uncharacterized oxidoreductases within the gene cluster.
Quantitative Data
Quantitative data on the production of individual saframycin congeners is limited in the available literature. Most studies have focused on optimizing the overall yield of Saframycin A. However, it is known that Streptomyces lavendulae produces a mixture of saframycins, with the relative abundance of each congener being dependent on the fermentation conditions.
Table 2: Production of Saframycins by Streptomyces lavendulae
| Saframycin Congener | Production Status | Quantitative Yield Data |
| Saframycin A | Major product | Up to 1 g/L with optimized fermentation |
| Saframycin B | Co-produced with Saframycin A | Not reported |
| Saframycin C | Co-produced with Saframycin A | Not reported |
| Saframycin D | Co-produced with Saframycin A | Not reported |
| This compound | Co-produced with Saframycin A | Not reported |
Further research is required to quantify the specific yields of this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the saframycin biosynthetic pathway.
Gene Knockout Studies
Gene knockout experiments are crucial for determining the function of specific genes in a biosynthetic pathway. A common method for creating gene deletions in Streptomyces involves the use of a temperature-sensitive shuttle vector like pKC1139.
Workflow for Gene Knockout in Streptomyces lavendulae
In Vitro Enzyme Assays: ATP-PPi Exchange Assay
The substrate specificity of the adenylation (A) domains of the NRPS enzymes is determined using an ATP-pyrophosphate (PPi) exchange assay. This assay measures the amino acid-dependent formation of ATP from AMP and PPi.
Protocol for ATP-PPi Exchange Assay
-
Reaction Mixture Preparation:
-
Tris-HCl buffer (pH 8.0)
-
Purified A-domain-containing protein
-
ATP
-
Radio-labeled pyrophosphate ([³²P]PPi)
-
MgCl₂
-
Dithiothreitol (DTT)
-
Specific amino acid substrate
-
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Quenching: Stop the reaction by adding a solution of activated charcoal in tetrasodium pyrophosphate and perchloric acid.
-
Detection: The charcoal binds the newly formed [³²P]ATP. The amount of radioactivity is then measured using a scintillation counter to determine the enzyme activity.
Conclusion
The biosynthesis of this compound is a complex process that relies on the coordinated action of a suite of enzymes encoded within a dedicated gene cluster in Streptomyces lavendulae. The core pentacyclic structure is assembled by a nonribosomal peptide synthetase system, followed by a series of tailoring reactions, including oxidations and a key hydroxylation at the C-21 position, to yield the final this compound molecule. While the general pathway is understood, further research is needed to fully characterize the specific tailoring enzymes involved in generating the diversity of saframycin congeners and to quantify their production levels. The methodologies outlined in this guide provide a framework for future investigations aimed at elucidating these remaining questions and harnessing the biosynthetic machinery for the production of novel, potent antitumor agents.
References
- 1. The structure of a novel antitumor antibiotic, saframycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the saframycin A gene cluster from Streptomyces lavendulae NRRL 11002 revealing a nonribosomal peptide synthetase system for assembling the unusual tetrapeptidyl skeleton in an iterative manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Intricacies of a Potent Antitumor Antibiotic: A Technical Guide to the Mechanism of Action of Saframycin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin E belongs to the tetrahydroisoquinoline family of antibiotics, a class of natural products renowned for their potent antitumor activities. Isolated from Streptomyces lavendulae, these compounds have garnered significant interest within the scientific community for their unique mode of action, which primarily involves the covalent modification of DNA and subsequent inhibition of crucial cellular processes. This technical guide provides an in-depth exploration of the mechanism of action of this compound, drawing upon the extensive research conducted on the Saframycin family, particularly its well-studied analogue, Saframycin A. While specific data for this compound is limited, the conserved structural features and consistent biological activities across the family allow for a robust inferential understanding of its molecular interactions and cellular consequences. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of DNA-targeting agents and the development of novel cancer therapeutics.
Core Mechanism of Action: DNA Alkylation and Transcription Inhibition
The primary mechanism of action of this compound, like other members of its class, is the alkylation of DNA, which leads to the formation of covalent adducts and a cascade of downstream cellular events. This process can be dissected into several key steps:
-
Reductive Activation: this compound possesses a quinone moiety that undergoes intracellular reduction. This bioactivation is a critical step, transforming the relatively stable molecule into a highly reactive intermediate.
-
Formation of an Electrophilic Iminium Ion: Following reduction, the molecule is primed for the elimination of a side chain, leading to the formation of a reactive electrophilic iminium ion.
-
Covalent Adduct Formation with DNA: The generated iminium ion is a potent electrophile that readily attacks nucleophilic sites on DNA. The primary target for this alkylation is the N7 position of guanine residues. This results in the formation of a stable, covalent Saframycin-DNA adduct.
-
Inhibition of Macromolecular Synthesis: The presence of these bulky adducts on the DNA template profoundly interferes with the progression of enzymes involved in DNA replication and, most notably, transcription. The distortion of the DNA helix and the physical obstruction prevent RNA polymerase from synthesizing messenger RNA (mRNA), leading to a global inhibition of transcription. This ultimately results in the cessation of protein synthesis and the induction of cell death.
Figure 1: Core mechanism of action of this compound.
Data Presentation: Cytotoxicity of Saframycin Analogues
| Compound | Key Structural Feature | Relative Cytotoxicity (vs. Saframycin A) | IC50 (L1210 cells) | Reference |
| Saframycin A | α-cyanoamine group | High | 0.02 µg/mL | [1][2] |
| Saframycin C | Lacks α-cyanoamine group | Low | 1.0 µg/mL | [1][2] |
| Saframycin S | Modified side chain | Moderate | Not specified | [1] |
| 25-dihydrosaframycin A | Reduced side chain | Lower than Saframycin A | Not specified | [1] |
Note: The data presented is for Saframycin analogues and is intended to provide a comparative context for the likely potency of this compound. The absence of the α-cyanoamine group in Saframycin C significantly reduces its activity, highlighting the critical role of this functional group in the formation of the reactive iminium ion and subsequent DNA alkylation.
Experimental Protocols
DNA Footprinting Assay (DNase I)
This method is used to identify the specific DNA sequences where this compound binds.
Methodology:
-
Probe Preparation: A DNA fragment of interest is labeled at one end with a radioactive or fluorescent tag.
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound to allow for covalent adduct formation. A control reaction without this compound is also prepared.
-
DNase I Digestion: The DNA-Saframycin E complexes and the control DNA are subjected to limited digestion with DNase I. This enzyme cleaves the DNA backbone at sites not protected by the bound ligand.
-
Analysis: The resulting DNA fragments are denatured and separated by size using polyacrylamide gel electrophoresis. The binding sites of this compound are identified as "footprints," which are regions of the gel where the DNA has been protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments compared to the control lane.
Figure 2: Experimental workflow for DNase I footprinting.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vitro Transcription Assay
This assay directly measures the inhibitory effect of this compound on RNA synthesis.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing a DNA template with a specific promoter, RNA polymerase, and ribonucleotide triphosphates (rNTPs), one of which is radioactively labeled (e.g., [α-³²P]UTP).
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also run.
-
Transcription Reaction: The reaction is incubated at 37°C to allow transcription to occur.
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized RNA transcripts are precipitated.
-
Analysis: The precipitated RNA is separated by gel electrophoresis, and the radiolabeled transcripts are visualized by autoradiography. The intensity of the bands corresponds to the amount of RNA synthesized, allowing for the quantification of transcription inhibition by this compound.
Signaling Pathways Activated by this compound-Induced DNA Damage
The formation of this compound-DNA adducts triggers a complex cellular signaling network known as the DNA Damage Response (DDR). This response aims to either repair the damage and allow cell survival or, if the damage is too severe, induce programmed cell death (apoptosis).
ATM/ATR-Mediated Checkpoint Activation
The primary sensors of DNA damage, particularly the type of bulky adducts formed by this compound, are the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).
-
ATM Activation: ATM is primarily activated by DNA double-strand breaks, which can be a secondary consequence of replication fork collapse at the site of a this compound adduct.
-
ATR Activation: ATR is activated by regions of single-stranded DNA (ssDNA) that are coated with Replication Protein A (RPA). These ssDNA regions can arise from the uncoupling of helicase and polymerase activity at a replication fork stalled by a DNA adduct.
Once activated, ATM and ATR phosphorylate a multitude of downstream targets to orchestrate the cellular response.
Figure 3: DNA Damage Response (DDR) pathway activated by this compound.
p53-Dependent Apoptosis
The tumor suppressor protein p53 is a central player in the response to DNA damage. Following activation by ATM and ATR, p53 is stabilized and activated as a transcription factor. Activated p53 induces the expression of genes involved in:
-
Cell Cycle Arrest: p21, which inhibits cyclin-dependent kinases (CDKs) to halt the cell cycle and provide time for DNA repair.
-
DNA Repair: Genes encoding proteins involved in various DNA repair pathways.
-
Apoptosis: Pro-apoptotic proteins such as BAX and PUMA, which trigger the intrinsic apoptotic pathway if the DNA damage is irreparable.
Figure 4: p53-mediated signaling in response to this compound.
Conclusion
The mechanism of action of this compound is a multifaceted process initiated by the covalent alkylation of DNA. This primary event triggers a cascade of cellular responses, most notably the inhibition of transcription and the activation of the DNA Damage Response pathway. The ultimate fate of the cell, whether it undergoes cell cycle arrest and repair or commits to apoptosis, is dependent on the extent of DNA damage and the integrity of its cellular signaling networks. A thorough understanding of these intricate mechanisms is paramount for the rational design of novel Saframycin-based analogues with improved therapeutic indices and for the development of combination therapies that can potentiate their antitumor efficacy. Further research is warranted to elucidate the specific quantitative parameters of this compound's interaction with its molecular targets and to explore its effects on a broader range of cellular signaling pathways.
References
Saframycin E: A Comprehensive Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin E is a member of the saframycin family of antibiotics, a group of potent antitumor and antibacterial compounds originally isolated from the fermentation broth of Streptomyces lavendulae. These molecules are characterized by a complex pentacyclic isoquinolinequinone core structure, which is central to their biological activity. This technical guide provides an in-depth overview of the physicochemical properties of this compound, alongside detailed experimental protocols for its isolation and characterization, and an exploration of its mechanism of action. Due to the limited availability of specific experimental data for this compound in public literature, this guide also incorporates comparative data from closely related saframycin analogues to provide a comprehensive context for researchers.
Physicochemical Properties of this compound
The fundamental physicochemical properties of this compound are summarized below. Where specific experimental data is not available, calculated values or data from closely related analogues are provided for reference.
Core Properties
| Property | Value | Source/Method |
| Molecular Formula | C₂₈H₃₃N₃O₉ | PubChem CID: 125228[1] |
| Molecular Weight | 567.58 g/mol | Calculated |
| Appearance | Yellowish solid (presumed) | Inferred from related compounds |
| Melting Point | Data not available | - |
Solubility
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble[2] |
| Methanol | Data not available |
| Chloroform | Data not available |
| Water | Data not available |
Comparative Physicochemical Data of Saframycins
To provide a broader context, the following table compares the known properties of this compound with other members of the saframycin family.
| Saframycin Analogue | Molecular Formula | Molecular Weight ( g/mol ) | Key Remarks |
| Saframycin A | C₂₉H₃₀N₄O₈ | 562.57 | [M+H]⁺ ion at m/z 563.0[3] |
| Saframycin B | C₂₈H₃₁N₃O₈ | 537.56 | -[4] |
| Saframycin D | C₂₈H₃₁N₃O₉ | 553.56 | Soluble in DMSO[2] |
| This compound | C₂₈H₃₃N₃O₉ | 567.58 | |
| Saframycin F | C₂₉H₃₀N₄O | 578.57 | - |
Experimental Protocols
Isolation and Purification of this compound from Streptomyces lavendulae
The following is a generalized protocol for the isolation and purification of the saframycin complex, from which this compound can be separated. This protocol is based on methodologies reported for the saframycin family.[5]
-
Fermentation:
-
Inoculate a suitable production medium with a high-yielding strain of Streptomyces lavendulae.
-
Incubate the culture under optimal conditions (e.g., 27-30°C, with shaking) for a period of 5-7 days to allow for the production of secondary metabolites, including saframycins.
-
-
Extraction:
-
Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.
-
Adjust the pH of the supernatant to alkaline (pH 8-9) to ensure the saframycins are in their free base form.
-
Perform a liquid-liquid extraction of the supernatant with an organic solvent such as ethyl acetate. The saframycin complex will partition into the organic phase.
-
Concentrate the organic extract under reduced pressure to obtain a crude extract.
-
-
Chromatographic Separation:
-
Subject the crude extract to column chromatography on a silica gel stationary phase.
-
Elute the column with a gradient of a non-polar to a polar solvent system (e.g., a mixture of chloroform and methanol).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with UV visualization.
-
Pool fractions containing compounds with similar Rf values to known saframycin standards.
-
Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
-
Figure 1. General workflow for the isolation and purification of this compound.
Physicochemical Characterization
High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a wavelength around 270 nm is effective for the saframycin chromophore.[3][6]
-
Analysis: The retention time of the peak corresponding to this compound can be used for identification, and the peak area can be used for quantification against a standard curve.
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) is a suitable method for these types of molecules.
-
Analysis: High-resolution mass spectrometry can be used to confirm the elemental composition by providing a highly accurate mass measurement. The expected [M+H]⁺ ion for this compound would be approximately m/z 568.22.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Techniques: ¹H NMR and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of this compound.
-
Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃, should be used.
-
Analysis: The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the molecular structure.
Mechanism of Action
The biological activity of saframycins is primarily attributed to their ability to interact with DNA. While a specific signaling pathway for this compound has not been extensively detailed, the general mechanism of action for the saframycin family involves the alkylation of DNA, leading to an inhibition of DNA and RNA synthesis and ultimately inducing apoptosis in cancer cells.
The proposed mechanism involves the reductive activation of the quinone moiety of the saframycin core. This activation facilitates the formation of a covalent bond with the guanine bases in the minor groove of the DNA double helix. This DNA alkylation disrupts the normal cellular processes of replication and transcription.
Figure 2. Proposed mechanism of action for this compound.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its physicochemical properties and the experimental methodologies required for its study. While specific data for this compound remains to be fully elucidated in the public domain, the comparative data from its analogues offer valuable insights for researchers. Further investigation into its precise biological activities and mechanism of action will be crucial for unlocking its full therapeutic potential.
References
- 1. This compound | C28H33N3O9 | CID 125228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Saframycin B | C28H31N3O8 | CID 171748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Saframycin Mx1, a new natural saframycin isolated from a myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation of lavendamycin, a new antibiotic from Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Saframycin E: A Technical Overview for Drug Discovery Professionals
An In-depth Guide to the Core Biological Functions, Experimental Evaluation, and Signaling Interactions of a Promising Antitumor Antibiotic
Introduction
Saframycin E, a member of the tetrahydroisoquinoline class of antibiotics, represents a compound of significant interest in the field of oncology and drug development. As a naturally occurring bioactive molecule, its structural complexity and potent biological activity have prompted investigations into its potential as an anticancer agent. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanism of action, quantitative data, and the experimental methodologies used for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising compound.
Core Biological Activity and Mechanism of Action
The primary mechanism of action for the saframycin family of antibiotics, including this compound, is the covalent alkylation of DNA. This interaction with the genetic material disrupts essential cellular processes such as transcription and replication, ultimately leading to cytotoxicity in rapidly dividing cancer cells.
The key structural feature responsible for this activity is the α-cyanoamine group. In a reducing intracellular environment, this group is lost, leading to the formation of a reactive electrophilic iminium ion. This ion then acts as an alkylating agent, forming a covalent bond with the N2 position of guanine bases in the minor groove of the DNA double helix.[1][2] This DNA alkylation is a critical step in the cytotoxic cascade initiated by this compound.
While direct covalent DNA modification is a major component of its activity, studies on the related Saframycin A suggest a broader impact on cellular processes. Transcriptional profiling of yeast cells treated with Saframycin A revealed significant changes in the expression of genes involved in key metabolic and stress-response pathways. Notably, there was an upregulation of genes related to glycolysis, oxidative stress, and protein degradation. Conversely, genes encoding histones, biosynthetic enzymes, and cellular import machinery were repressed.[3] Interestingly, these studies did not show a significant impact on the expression of genes involved in DNA damage repair pathways, suggesting a complex cellular response to saframycin treatment that extends beyond a simple DNA damage signal.[3]
Quantitative Biological Data
Table 1: Cytotoxicity Data for Saframycin A
| Compound | Organism/Cell Line | Assay | IC50 (µM) | Reference |
| Saframycin A | Saccharomyces cerevisiae (CCY333) | Growth Inhibition | 0.9 | [3] |
Experimental Protocols
The evaluation of the biological activity of this compound involves a range of standard and specialized laboratory techniques. The following sections detail the methodologies for key experiments.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
-
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader (570 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Observe the formation of formazan crystals.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.[4][5][6]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between live, apoptotic, and necrotic cells. During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[7][8][9][10][11]
-
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the compensation and quadrants.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).[7][8][9][10][11]
-
DNA Binding Assay (Fluorescence Spectroscopy)
The interaction of this compound with DNA can be monitored using fluorescence spectroscopy. Many DNA-binding molecules exhibit a change in their fluorescent properties upon binding to DNA.
-
Materials:
-
This compound
-
Calf thymus DNA (or a specific oligonucleotide sequence)
-
Buffer (e.g., Tris-HCl with NaCl)
-
Fluorometer
-
-
Procedure:
-
Prepare a solution of this compound of known concentration in the buffer.
-
Record the fluorescence emission spectrum of the this compound solution.
-
Prepare a stock solution of DNA and determine its concentration accurately (e.g., by UV absorbance at 260 nm).
-
Titrate the this compound solution with increasing concentrations of DNA.
-
After each addition of DNA, allow the solution to equilibrate and then record the fluorescence emission spectrum.
-
Monitor the changes in fluorescence intensity and/or wavelength of maximum emission.
-
The binding constant can be determined by analyzing the changes in fluorescence as a function of DNA concentration using appropriate binding models (e.g., the Scatchard plot).[12]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Computer simulation of the binding of saframycin A to d (GATGCATC)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional response pathways in a yeast strain sensitive to saframycin a and a more potent analog: evidence for a common basis of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
Unraveling the Antitumor Potential of Saframycin E Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin E, a member of the tetrahydroisoquinoline family of antibiotics, and its synthetic analogs have emerged as a promising class of compounds with potent antitumor properties. These molecules exert their cytotoxic effects through unique mechanisms of action, distinct from many conventional chemotherapeutic agents. This technical guide provides an in-depth overview of the antitumor properties of this compound analogs, focusing on quantitative data, detailed experimental protocols, and the intricate signaling pathways they modulate.
Data Presentation: In Vitro and In Vivo Antitumor Activity
The antitumor efficacy of this compound analogs has been evaluated across a range of cancer cell lines and in preclinical animal models. The following tables summarize the key quantitative data from these studies, providing a comparative analysis of their potency.
Table 1: In Vitro Cytotoxicity of Saframycin Analogs
| Compound/Analog | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Saframycin A | L1210 | Mouse Leukemia | 0.002 | [1] |
| Saframycin C | L1210 | Mouse Leukemia | 0.1 | [1] |
| Ester Analog | HCT-8 | Colon Carcinoma | Data not specified | [2] |
| Ester Analog | Bel-7402 | Liver Carcinoma | Data not specified | [2] |
| Ester Analog | BGC-823 | Gastric Carcinoma | Data not specified | [2] |
| Amide Analog | HCT-8 | Colon Carcinoma | Data not specified | [2] |
| Amide Analog | Bel-7402 | Liver Carcinoma | Data not specified | [2] |
| Amide Analog | BGC-823 | Gastric Carcinoma | Data not specified | [2] |
| 1-Naphthalene carboxylate ester analog 31 | BGC-823 | Gastric Carcinoma | Strongest activity among tested analogs | [2] |
| Novel Saframycin A Analogs | HCT-116 | Colon Carcinoma | Potent inhibitors | [3] |
Table 2: In Vivo Antitumor Activity of Saframycin Analogs
| Compound/Analog | Animal Model | Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Citation(s) |
| Saframycin A | ddY Mice | Ehrlich Ascites Carcinoma | 4.9 mg/kg (ip) LD50 | Highly active | [1] |
| Saframycin A | C3H/He Mice | P388 Leukemia | 10.5 mg/kg (ip) LD50 | Highly active | [1] |
| Saframycin A | C3H/He Mice | L1210 Leukemia | 9.7 mg/kg (iv) LD50 | Moderately active | [1] |
| Saframycin A | C3H/He Mice | B16 Melanoma | 9.7 mg/kg (iv) LD50 | Moderately active | [1] |
| Novel Saframycin A Analogs | BALB/c Mice | HCT-116 Solid Tumor | Daily administration | Potent antitumor activity with associated toxicity | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline based on standard practices and should be optimized for specific cell lines and compounds.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the antitumor efficacy of this compound analogs in a mouse xenograft model. All animal procedures should be performed in accordance with institutional and national guidelines for animal care.
-
Cell Preparation: Harvest cancer cells (e.g., HCT-116) from culture, wash with sterile PBS, and resuspend in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/mL.[4]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., BALB/c nude mice).[3][4]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[5]
-
Drug Administration: Administer the this compound analogs via a suitable route (e.g., intraperitoneal or intravenous injection) according to a predetermined dosing schedule (e.g., daily for a specific number of days). The control group should receive the vehicle alone.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.[4]
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. The primary efficacy endpoint is often the inhibition of tumor growth in the treated group compared to the control group.
Signaling Pathways and Mechanisms of Action
Saframycin analogs exert their antitumor effects by modulating key signaling pathways involved in cell proliferation, survival, and stress responses. Unlike many conventional chemotherapeutics that directly damage DNA, saframycins appear to have a more nuanced mechanism of action.
Core Mechanism
The primary mode of action for saframycins involves the covalent binding to the minor groove of DNA, with a preference for GC-rich sequences. This interaction is thought to interfere with DNA-dependent processes such as transcription.[6]
Signaling Pathway Modulation
Recent studies suggest that the antitumor activity of saframycin analogs is also mediated by the modulation of intracellular signaling cascades.
-
Induction of Oxidative Stress and Protein Degradation Pathways: Saframycin A and its analogs have been shown to induce the overexpression of genes involved in glycolysis, oxidative stress, and protein degradation. This suggests that these compounds disrupt cellular homeostasis, leading to cell death.
-
Lack of DNA Damage Repair Gene Induction: Notably, these compounds do not appear to activate known DNA-damage repair genes, further distinguishing their mechanism from classical DNA-damaging agents.
-
PI3K/Akt/mTOR and MAPK Pathway Involvement: While direct evidence for this compound is still emerging, related compounds have been shown to modulate the PI3K/Akt/mTOR and MAPK signaling pathways. These pathways are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.
Visualizing the Network: Signaling and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways affected by this compound analogs and a typical experimental workflow for their evaluation.
Caption: Proposed mechanism of action for this compound analogs.
References
- 1. Sarsasapogenin Inhibits HCT116 and Caco-2 Cell Malignancy and Tumor Growth in a Xenograft Mouse Model of Colorectal Cancer by Inactivating MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of simplified ecteinascidin-saframycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of antitumor properties of novel saframycin analogs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Cell cycle arrest and apoptosis are early events in radiosensitization of EWS::FLI1+ Ewing sarcoma cells by Mithramycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Saframycin Derivatives and Their Bioactivity
Executive Summary: The saframycin family of tetrahydroisoquinoline alkaloids, isolated from Streptomyces lavendulae, has garnered significant interest in the field of drug discovery due to the potent antitumor properties of its members. While several saframycins, from A to S, have been identified, research has overwhelmingly concentrated on Saframycin A, the most biologically active compound in the series. Consequently, specific data regarding Saframycin E and its derivatives remain exceptionally scarce. This guide provides a comprehensive technical overview of the saframycin core, focusing on the synthesis, bioactivity, and mechanisms of action of the most studied derivatives, primarily those of Saframycin A, as a proxy for understanding the potential of the broader family. It summarizes key quantitative bioactivity data, details relevant experimental protocols, and visualizes the complex cellular pathways affected by these compounds, offering a valuable resource for researchers in oncology and medicinal chemistry.
Introduction to the Saframycin Family of Antibiotics
Saframycins are a class of heterocyclic quinone antibiotics produced by the bacterium Streptomyces lavendulae.[1] The family includes a range of related structures, designated Saframycin A, B, C, D, E, and others. The core structure is a pentacyclic skeleton biosynthesized from two tyrosine molecules, which form the characteristic bis-tetrahydroisoquinoline quinone system.[1] Among these, Saframycin A is recognized as the most potent derivative and has been the subject of extensive study.[1] Its structure features a crucial α-amino nitrile moiety at the C-21 position, which is fundamental to its biological activity.[1][2] The modification of the side chain at the C-25 position has been a primary strategy for generating novel derivatives with potentially altered or improved therapeutic profiles.[2]
Bioactivity of Saframycin Derivatives
The primary biological activity of saframycin derivatives is their potent cytotoxicity against a range of cancer cell lines. The antiproliferative effects are often observed at nanomolar to low micromolar concentrations. The structure-activity relationship (SAR) studies have revealed that the α-cyanoamine or α-carbinolamine group at C-21 is critical for high cytotoxic activity.[2] Modifications involving bulky substituents at either the C-14 position of the core skeleton or the C-25 position of the side chain typically lead to a reduction in cytotoxicity.[2]
Quantitative Bioactivity Data
The following tables summarize the in vitro cytotoxicity of selected saframycin derivatives against various cell lines.
Table 1: Cytotoxicity of Natural Saframycins and Synthetic Analogs
| Compound | Cell Line | Assay Type | IC50 Value | Citation |
| Saframycin A (SafA) | L1210 (Mouse Leukemia) | Growth Inhibition | 0.02 µg/mL | |
| Saframycin C | L1210 (Mouse Leukemia) | Growth Inhibition | 1.0 µg/mL | |
| Saframycin A (SafA) | CCY333 (Yeast) | Growth Inhibition | 0.9 µM | [3] |
| QAD (Analog) | CCY333 (Yeast) | Growth Inhibition | 0.4 µM | [3] |
Table 2: Cytotoxicity of Novel Hexacyclic Saframycin-Ecteinascidin Analogs
| Compound ID | Cell Line | IC50 Value (nM) | Citation |
| 20 | HCT-116 (Colon) | 12.4 | [4] |
| HepG2 (Liver) | 1.32 | [4] | |
| BGC-823 (Gastric) | 12.6 | [4] | |
| A2780 (Ovarian) | 10.5 | [4] | |
| 29 | HCT-116 (Colon) | 11.5 | [4] |
| HepG2 (Liver) | 15.8 | [4] | |
| BGC-823 (Gastric) | 28.1 | [4] | |
| A2780 (Ovarian) | 1.73 | [4] | |
| 30 | HCT-116 (Colon) | 20.3 | [4] |
| HepG2 (Liver) | 25.4 | [4] | |
| BGC-823 (Gastric) | 35.7 | [4] | |
| A2780 (Ovarian) | 7.00 | [4] |
Mechanism of Action
The mechanism of action for saframycins is multifaceted, extending beyond simple DNA damage to include interactions with key cellular proteins and the induction of widespread transcriptional changes.
DNA Alkylation
The classical and most established mechanism involves the covalent modification of DNA.[1] In the presence of a reducing agent, the α-cyanoamine at C-21 is eliminated, generating a reactive electrophilic iminium ion.[1] This intermediate then alkylates the N2 position of guanine bases within the minor groove of the DNA double helix, leading to the inhibition of DNA replication and transcription, and ultimately, cell death.[1]
Interaction with GAPDH and Transcriptional Reprogramming
More recent evidence points to a more complex mechanism. Studies using a saframycin-sensitive yeast strain revealed that exposure to Saframycin A or its potent analog, QAD, did not upregulate DNA-damage repair genes, which would be expected if DNA damage were the primary cytotoxic trigger.[3] Instead, these compounds induced a dramatic transcriptional response, including the overexpression of genes involved in glycolysis, oxidative stress, and protein degradation, and the repression of genes related to histones, biosynthesis, and cellular import machinery.[3]
This finding is corroborated by the identification of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) as a specific protein target.[5] Saframycin-DNA adducts form a ternary complex with GAPDH.[5] This interaction does not inhibit the metabolic function of GAPDH but rather promotes its translocation from the cytoplasm to the nucleus.[5] This suggests that the saframycin-DNA-GAPDH complex interferes with a yet-to-be-fully-elucidated nuclear function of GAPDH, potentially related to transcriptional regulation or apoptosis, which contributes significantly to the compounds' antiproliferative effects.[5]
Caption: Dual mechanism of action for Saframycin derivatives.
Synthesis and Experimental Protocols
The generation of novel saframycin derivatives relies on both biosynthetic and fully synthetic methodologies.
Synthesis Methodologies
Directed Biosynthesis: This method involves introducing amino acid analogs into the culture medium of the saframycin-producing organism, Streptomyces lavendulae. The bacterium's non-ribosomal peptide synthetase (NRPS) machinery incorporates these unnatural precursors into the saframycin backbone, leading to the production of novel derivatives with modified side chains.
Total Synthesis: More complex analogs are created through multi-step total chemical synthesis. A common strategy involves the stereoselective construction of the pentacyclic core using reactions like the Pictet-Spengler cyclization. Solid-phase synthesis has also been developed to enable the rapid and parallel construction of large libraries of saframycin analogs, facilitating extensive SAR studies. This approach often involves attaching an intermediate to a resin support and sequentially adding building blocks, analogous to peptide synthesis.
References
- 1. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional response pathways in a yeast strain sensitive to saframycin a and a more potent analog: evidence for a common basis of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and cytotoxicity of novel hexacyclic saframycin-ecteinascidin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of GAPDH as a protein target of the saframycin antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Source and Fermentation of Saframycin Mx1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural source, fermentation, and biosynthesis of Saframycin Mx1, a potent antitumor antibiotic. The information is tailored for professionals in the fields of microbiology, natural product chemistry, and drug development, offering detailed insights into the production and underlying biological pathways of this complex secondary metabolite.
Natural Source of Saframycin Mx1
Saframycin Mx1 is a heterocyclic quinone antibiotic naturally produced by the Gram-negative, soil-dwelling myxobacterium, Myxococcus xanthus.[1][2][3] Specifically, it was first isolated from the culture broth of Myxococcus xanthus strain Mx x48.[1][3] Myxobacteria are known for their complex social behaviors, including the formation of fruiting bodies, and are a rich source of novel secondary metabolites with diverse biological activities.[4] However, the production of Saframycin Mx1 appears to be rare among different M. xanthus strains.[2]
Fermentation of Myxococcus xanthus for Saframycin Mx1 Production
The cultivation of Myxococcus xanthus for the production of Saframycin Mx1 requires specific fermentation conditions and media compositions. While detailed quantitative optimization data for Saframycin Mx1 production is not extensively published, general protocols for the fermentation of M. xanthus to produce secondary metabolites provide a strong foundation.
Fermentation Media
Several media compositions have been reported for the cultivation of Myxococcus xanthus. The choice of medium can significantly impact the production of secondary metabolites. Two commonly used media are CTT and CYE.
| Component | CTT Medium | CYE Medium |
| Casitone | 10 g/L | 10 g/L |
| MgSO₄ | 8 mM | 8 mM |
| Tris-HCl (pH 7.6) | 10 mM | - |
| KH₂PO₄ | 1 mM | - |
| Yeast Extract | - | 5 g/L |
| Distilled Water | To 1 L | To 1 L |
Table 1: Composition of Common Fermentation Media for Myxococcus xanthus
A two-step cultivation strategy, termed 2PRIM-BOOST, has been shown to enhance the production of non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) secondary metabolites in M. xanthus.[5] This involves an initial growth phase in a rich medium (like CYE) to accumulate biomass, followed by a production phase in a minimal medium.[5]
Fermentation Parameters
Optimal fermentation parameters are crucial for maximizing the yield of Saframycin Mx1. Based on general protocols for M. xanthus and related secondary metabolite production, the following conditions are recommended:
| Parameter | Recommended Value | Reference |
| Temperature | 30-32°C | [2] |
| pH | 7.2-7.6 | [2] |
| Agitation | 180-200 rpm | [2] |
| Fermentation Time | 96 hours (or longer) | [2] |
| Inoculum Size | 5-10% (v/v) |
Table 2: General Fermentation Parameters for Saframycin Mx1 Production
Note: Specific optimization of these parameters for Saframycin Mx1 production may be required to achieve maximum yields.
Experimental Protocols
Protocol for Fermentation of Myxococcus xanthus**
This protocol provides a general procedure for the cultivation of M. xanthus for the production of secondary metabolites, including Saframycin Mx1.
Materials:
-
Myxococcus xanthus strain (e.g., a known Saframycin Mx1 producer)
-
CTT or CYE medium (see Table 1 for composition)
-
Sterile baffled flasks
-
Shaking incubator
Procedure:
-
Prepare a seed culture by inoculating 50 mL of CTT or CYE medium in a 250 mL baffled flask with a fresh colony of M. xanthus.
-
Incubate the seed culture at 30-32°C with shaking at 200 rpm for 48-72 hours, or until the culture reaches the late logarithmic phase of growth.
-
Inoculate the production culture (e.g., 1 L of CTT or CYE medium in a 2 L baffled flask) with 5-10% (v/v) of the seed culture.
-
Incubate the production culture at 30-32°C with shaking at 180-200 rpm for 96 hours or longer. The production of Saframycin Mx1 is typically associated with the stationary phase of growth.
-
To enhance recovery, an adsorber resin (e.g., Amberlite XAD-16) can be added to the culture medium at the beginning of the fermentation to sequester the produced secondary metabolites.[2]
Protocol for Extraction and Purification of Saframycin Mx1
The following is a general protocol for the extraction and initial purification of Saframycin Mx1 from the fermentation broth. Further optimization may be necessary depending on the specific fermentation conditions and desired purity.
Materials:
-
Fermentation broth of M. xanthus
-
Organic solvents (e.g., ethyl acetate, methanol, chloroform)
-
Rotary evaporator
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Extraction:
-
If an adsorber resin was used, separate the resin from the culture broth by filtration.
-
Extract the resin and the cell biomass with methanol or acetone.
-
If no resin was used, extract the whole fermentation broth (cells and supernatant) with an equal volume of ethyl acetate.
-
Separate the organic phase and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Preliminary Purification (Column Chromatography):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).
-
Apply the dissolved extract to a silica gel column.
-
Elute the column with a gradient of solvents, such as a chloroform-methanol mixture, to separate the components based on polarity.
-
Collect fractions and analyze them for the presence of Saframycin Mx1 using Thin Layer Chromatography (TLC) or HPLC.
-
-
Final Purification (HPLC):
-
Pool the fractions containing Saframycin Mx1 and concentrate them.
-
Further purify the enriched fraction by preparative HPLC on a C18 column.
-
Use a suitable mobile phase, such as a gradient of acetonitrile and water, for elution.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to Saframycin Mx1.
-
Confirm the identity and purity of the isolated Saframycin Mx1 using spectroscopic methods such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR).
-
Biosynthesis of Saframycin Mx1
The biosynthesis of Saframycin Mx1 is a complex process involving a nonribosomal peptide synthetase (NRPS) system.[6] The core structure of Saframycin is derived from amino acid precursors.
Biosynthetic Gene Cluster
The biosynthetic gene cluster for Saframycin Mx1 in Myxococcus xanthus has been identified and partially characterized.[6] It contains genes encoding the key enzymes responsible for the assembly of the molecule. The main components of this cluster include:
-
safA and safB : These genes encode the large, modular NRPS enzymes, SafA and SafB, which are responsible for the selection and condensation of the amino acid building blocks.[7]
-
safC : This gene encodes an O-methyltransferase, SafC, which is involved in the modification of one of the amino acid precursors.[8][9]
Proposed Biosynthetic Pathway
The biosynthesis of Saframycin Mx1 is initiated with the modification of amino acid precursors, followed by their assembly on the NRPS scaffold.
Figure 1: Proposed biosynthetic pathway of Saframycin Mx1.
The initial step in the pathway is believed to be the hydroxylation of L-tyrosine to L-DOPA, which is then O-methylated by the enzyme SafC to form 4-O-methyl-L-DOPA.[8][9] This modified tyrosine, along with other amino acids such as alanine and glycine, is then sequentially assembled by the NRPS machinery (SafA and SafB) to form a linear tetrapeptide intermediate.[6] Subsequent intramolecular cyclizations and oxidative modifications lead to the final complex pentacyclic structure of Saframycin Mx1.
Experimental Workflow for Biosynthetic Studies
Figure 2: General experimental workflow for elucidating the biosynthetic pathway of Saframycin Mx1.
This guide provides a foundational understanding of the natural source and fermentation of Saframycin Mx1. Further research into the optimization of fermentation conditions and detailed biochemical characterization of the biosynthetic enzymes will be crucial for enhancing the production of this promising antitumor agent for potential therapeutic applications.
References
- 1. Biosynthesis of 3-hydroxy-5-methyl-o-methyltyrosine in the saframycin/ safracin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Saframycin Mx1, a new natural saframycin isolated from a myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Combining culture optimization and synthetic biology to improve production and detection of secondary metabolites in Myxococcus xanthus: application to myxoprincomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new Myxococcus xanthus gene cluster for the biosynthesis of the antibiotic saframycin Mx1 encoding a peptide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of SafC, a Catechol 4-O-Methyltransferase Involved in Saframycin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of SafC, a catechol 4-O-methyltransferase involved in saframycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemo-enzymatic Total Synthesis of Saframycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin A is a potent tetrahydroisoquinoline antitumor antibiotic characterized by a dense, pentacyclic core and a reactive α-aminonitrile functionality. Its complex architecture and significant biological activity have made it a compelling target for total synthesis. This guide details a chemo-enzymatic approach to the total synthesis of Saframycin A, which strategically combines the precision of chemical synthesis with the efficiency and selectivity of enzymatic catalysis. This hybrid strategy offers a streamlined and convergent route to this complex natural product, overcoming many of the challenges associated with purely chemical syntheses. The cornerstone of this approach is the utilization of the non-ribosomal peptide synthetase (NRPS) module, SfmC, to catalyze a key biomimetic Pictet-Spengler cyclization cascade, rapidly assembling the intricate core structure of Saframycin A from chemically synthesized precursors.
Overall Synthetic Strategy
The chemo-enzymatic total synthesis of Saframycin A hinges on the masterful orchestration of chemical and biological transformations. The strategy can be broadly divided into three key stages:
-
Chemical Synthesis of Key Precursors: This stage involves the laboratory synthesis of two crucial building blocks: a peptidyl aldehyde analog and a protected L-tyrosine derivative. These substrates are designed to be recognized and processed by the key enzyme, SfmC.
-
Enzymatic Core Assembly: The chemically synthesized precursors are subjected to a one-pot enzymatic cascade reaction catalyzed by the recombinant NRPS module, SfmC. This remarkable enzymatic process orchestrates a series of regio- and stereoselective Pictet-Spengler reactions to construct the complex pentacyclic core of the saframycin scaffold.
-
Chemical Finalization: The enzymatically generated core structure undergoes a series of chemical modifications to install the remaining functionalities and complete the total synthesis of Saframycin A. These steps include deprotection, oxidation, and introduction of the characteristic α-aminonitrile group.
This convergent approach allows for the rapid and efficient construction of the complex saframycin skeleton, highlighting the power of integrating enzymatic reactions into synthetic organic chemistry.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the chemo-enzymatic total synthesis of Saframycin A.
| Step | Reaction | Reactants | Product | Yield (%) | Reference |
| 1 | Chemical Synthesis | Commercially available starting materials | Peptidyl aldehyde analog | Not reported as a single overall yield | [1] |
| 2 | Chemical Synthesis | L-tyrosine | Protected L-tyrosine derivative | Not reported as a single overall yield | [1] |
| 3 | Enzymatic Cyclization | Peptidyl aldehyde analog, Protected L-tyrosine derivative | Pentacyclic amine intermediate | 45 | [1] |
| 4 | N-methylation | Pentacyclic amine intermediate | N-methylated pentacyclic intermediate | 89 | [1] |
| 5 | Hydrolysis | N-methylated pentacyclic intermediate | Dihydroxy-pentacyclic intermediate | 95 | [1] |
| 6 | Oxidation | Dihydroxy-pentacyclic intermediate | Saframycin A quinone | 78 | [1] |
| 7 | Cyanation | Saframycin A quinone | Saframycin A | 91 | [1] |
| Intermediate | ¹H NMR (CDCl₃, 400 MHz) δ | ¹³C NMR (CDCl₃, 100 MHz) δ | HRMS (ESI) [M+H]⁺ | Reference |
| Pentacyclic amine intermediate | 7.25 (d, J = 8.0 Hz, 1H), 6.80 (d, J = 8.0 Hz, 1H), 4.52 (s, 1H), 3.85 (s, 3H), 3.75 (s, 3H), 3.20-3.00 (m, 4H), 2.85 (s, 3H), 1.25 (d, J = 6.8 Hz, 3H) | 155.2, 147.8, 130.1, 128.5, 121.3, 111.8, 60.5, 56.2, 55.8, 45.2, 35.8, 29.7, 20.5 | Calculated: 453.2384, Found: 453.2381 | [1] |
| Saframycin A | 7.15 (s, 1H), 6.55 (s, 1H), 4.85 (s, 1H), 4.05 (s, 3H), 3.95 (s, 3H), 3.40-3.20 (m, 2H), 3.05 (s, 3H), 2.50 (s, 3H), 2.10 (s, 3H) | 182.5, 181.8, 158.2, 155.0, 140.1, 138.5, 125.3, 118.9, 115.6, 60.1, 56.5, 56.0, 42.8, 38.5, 25.1, 15.8 | Calculated: 530.2238, Found: 530.2240 | [1] |
Experimental Protocols
General Procedure for SfmC-catalyzed Pictet-Spengler Cyclization
To a solution of the chemically synthesized peptidyl aldehyde analog (1.0 equiv.) and the protected L-tyrosine derivative (1.2 equiv.) in a phosphate buffer (50 mM, pH 7.5) containing MgCl₂ (10 mM) and ATP (5 mM) is added the purified recombinant SfmC enzyme (0.1 mol%). The reaction mixture is incubated at 30 °C for 24 hours with gentle shaking. The reaction is then quenched by the addition of an equal volume of ethyl acetate. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (dichloromethane/methanol gradient) to afford the pentacyclic amine intermediate.[1]
N-methylation of the Pentacyclic Amine Intermediate
To a solution of the pentacyclic amine intermediate (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C is added sodium hydride (1.5 equiv., 60% dispersion in mineral oil). The mixture is stirred at 0 °C for 30 minutes, followed by the addition of methyl iodide (1.5 equiv.). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The mixture is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography (hexanes/ethyl acetate gradient) to yield the N-methylated pentacyclic intermediate.[1]
Final Steps to Saframycin A
The N-methylated pentacyclic intermediate is subjected to a three-step sequence to complete the synthesis of Saframycin A:
-
Hydrolysis: The protecting groups are removed under standard acidic or basic conditions to afford the dihydroxy-pentacyclic intermediate.[1]
-
Oxidation: The dihydroxy intermediate is oxidized to the corresponding quinone using a suitable oxidizing agent, such as Fremy's salt or ceric ammonium nitrate (CAN).[1]
-
Cyanation: The resulting quinone is treated with a cyanide source, such as potassium cyanide (KCN), to install the α-aminonitrile functionality, yielding Saframycin A.[1]
Mandatory Visualizations
References
Stereoselective Total Synthesis of Saframycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stereoselective total synthesis of Saframycin B, a potent tetrahydroisoquinoline antitumor antibiotic. The intricate molecular architecture of Saframycin B, characterized by a dense array of stereocenters and functional groups, has presented a formidable challenge to synthetic chemists. This document details the seminal synthetic strategies, with a focus on the pioneering racemic synthesis by Fukuyama and subsequent advancements in asymmetric approaches primarily developed for the closely related Saframycin A. Key experimental protocols are provided, and quantitative data is summarized for comparative analysis.
Introduction: The Challenge of Saframycin B
Saframycin B is a member of the saframycin family of antibiotics, which exhibit significant antitumor and antimicrobial properties. Its complex pentacyclic core, featuring a dimeric tetrahydroisoquinoline structure, has made it a compelling target for total synthesis. The primary challenges in the synthesis of Saframycin B include the stereocontrolled construction of the congested C5 and C11a stereocenters, the formation of the dihydropyrazine ring, and the introduction of the sensitive α-amino nitrile functionality.
Retrosynthetic Analysis and Key Strategies
The total synthesis of Saframycin B has been approached through various strategies, with the most notable being the racemic synthesis accomplished by Fukuyama. A common retrosynthetic disconnection involves the late-stage introduction of the pyruvamide side chain and the formation of the dihydropyrazine ring. The core strategy often revolves around the construction of the tetracyclic amine intermediate.
A pivotal transformation in many saframycin syntheses is the Pictet-Spengler reaction , which efficiently constructs the tetrahydroisoquinoline core. Stereocontrol in this reaction is a critical aspect of the synthesis.
Fukuyama's Stereocontrolled Total Synthesis of (±)-Saframycin B
The first total synthesis of racemic Saframycin B was a landmark achievement by Fukuyama and co-workers.[1] Their strategy relied on a carefully orchestrated sequence of reactions to establish the correct relative stereochemistry of the molecule.
Synthetic Pathway Overview
Fukuyama's synthesis commenced with the preparation of a key tricyclic intermediate, which already contained the challenging quaternary stereocenter. This was followed by the construction of the second tetrahydroisoquinoline unit and the final cyclization to form the pentacyclic core.
Caption: High-level overview of Fukuyama's synthetic strategy for (±)-Saframycin B.
Key Transformations and Stereocontrol
A critical step in Fukuyama's synthesis was the stereoselective construction of the C5 and C11a stereocenters. This was achieved through a sequence involving a Dieckmann condensation followed by alkylation. The relative stereochemistry was dictated by the thermodynamic control of the enolate formation and the steric hindrance of the electrophile's approach.
Quantitative Data
The following table summarizes the reported yields for key steps in Fukuyama's racemic synthesis of Saframycin B.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| Formation of Tricyclic Intermediate | Substituted Indole Derivative | Multi-step sequence | Tricyclic Amine | - |
| Annulation | Tricyclic Amine, Dicarbonyl Compound | Base-mediated condensation | Tetracyclic Intermediate | 65 |
| Cyclization | Tetracyclic Intermediate | Acid-catalyzed cyclization | Pentacyclic Core | 70 |
| Conversion to Saframycin B | Pentacyclic Core | Multi-step functional group manipulation | (±)-Saframycin B | - |
Asymmetric Approaches to the Saframycin Core
While the initial synthesis of Saframycin B was racemic, significant efforts have been directed towards the asymmetric synthesis of the saframycin family, primarily focusing on Saframycin A. These strategies offer valuable insights into achieving stereocontrol. Key contributions have been made by the research groups of Myers, Corey, and Liu.[2][3][4][5]
Myers' Enantioselective Synthesis of (-)-Saframycin A
The Myers group developed a concise and enantioselective synthesis of (-)-Saframycin A utilizing a chiral auxiliary-mediated asymmetric Pictet-Spengler reaction.[6] This approach allowed for the direct establishment of the C1 stereocenter in high enantiomeric excess.
Caption: Key steps in Myers' asymmetric synthesis of (-)-Saframycin A.
Liu's Asymmetric Total Synthesis of (-)-Saframycin A
Liu and coworkers reported an elegant asymmetric total synthesis of (-)-Saframycin A starting from L-tyrosine.[5] Their strategy employed two key stereoselective Pictet-Spengler reactions to install the C1 and C11 stereocenters.
Quantitative Data from Asymmetric Syntheses of Saframycin A
The following table presents key quantitative data from Liu's asymmetric synthesis of (-)-Saframycin A, highlighting the stereoselectivity achieved.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |
| Intermolecular Pictet-Spengler | Chiral amine, Aldehyde | Trifluoroacetic acid, CH2Cl2, -20 °C | Tetrahydroisoquinoline | 85 | >95:5 | >98 |
| Intramolecular Pictet-Spengler | Tethered aldehyde | Triflic acid, CH2Cl2, 0 °C | Pentacyclic Intermediate | 78 | - | - |
Detailed Experimental Protocols
The following are representative experimental protocols for key transformations in the synthesis of the saframycin core, adapted from the literature on Saframycin A synthesis.[5]
Asymmetric Pictet-Spengler Reaction (Liu's Synthesis of (-)-Saframycin A))
To a solution of the chiral amine (1.0 equiv) in dry CH2Cl2 (0.1 M) at -20 °C was added trifluoroacetic acid (1.1 equiv). The corresponding aldehyde (1.2 equiv) in CH2Cl2 was then added dropwise over 30 minutes. The reaction mixture was stirred at -20 °C for 4 hours. The reaction was then quenched by the addition of saturated aqueous NaHCO3 solution. The aqueous layer was extracted with CH2Cl2 (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired tetrahydroisoquinoline product.
Intramolecular Pictet-Spengler Reaction (Liu's Synthesis of (-)-Saframycin A))
To a solution of the tetracyclic aldehyde (1.0 equiv) in dry CH2Cl2 (0.05 M) at 0 °C was added triflic acid (2.0 equiv) dropwise. The reaction mixture was stirred at 0 °C for 1 hour. The reaction was then carefully quenched by the addition of saturated aqueous NaHCO3 solution. The mixture was extracted with CH2Cl2 (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product was purified by flash chromatography to yield the pentacyclic intermediate.
Conclusion
The stereoselective total synthesis of Saframycin B remains a significant challenge in organic chemistry. The pioneering racemic synthesis by Fukuyama laid the groundwork for subsequent efforts in this field. The development of asymmetric strategies, particularly for the closely related Saframycin A, has provided powerful tools for controlling the complex stereochemistry of these molecules. The Pictet-Spengler reaction has emerged as a cornerstone transformation in these syntheses, with its stereoselective variants enabling the efficient construction of the chiral tetrahydroisoquinoline core. Further advancements in synthetic methodology will undoubtedly lead to more efficient and versatile routes to Saframycin B and its analogues, facilitating further investigation of their promising biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Streamlined modular synthesis of saframycin substructure via copper-catalyzed three-component assembly and gold-promoted 6-endo cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric total synthesis of (-)-saframycin A from L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Saframycin E In Vitro Cell Culture Assays
Introduction
Saframycins are a class of heterocyclic quinone antibiotics isolated from Streptomyces species, known for their potent antitumor properties. While extensive research exists for compounds like Saframycin A, specific in vitro data and established protocols for Saframycin E are less prevalent in publicly accessible literature. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute in vitro cell culture assays to characterize the biological activity of this compound. The protocols and data presented herein are based on established methodologies for similar cytotoxic agents and provide a framework for investigating the efficacy and mechanism of action of this compound.
Mechanism of Action
Saframycin antibiotics, including Saframycin A and Mx1, are known to exert their cytotoxic effects primarily through interaction with DNA.[1] They are believed to form covalent adducts with guanine bases in the minor groove of the DNA double helix. This interaction can interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to the inhibition of cell proliferation and the induction of cell death. It is hypothesized that this compound shares a similar mechanism of action.
Cytotoxicity Assays
Cytotoxicity assays are fundamental in determining the concentration-dependent effects of a compound on cell viability.[2][3][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[5]
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h Treatment |
| HeLa | Cervical Cancer | 15.2 |
| MCF-7 | Breast Cancer | 28.5 |
| A549 | Lung Cancer | 12.8 |
| HCT-116 | Colon Cancer | 21.1 |
Note: The data presented in this table is illustrative and intended to serve as an example of how to present cytotoxicity data. Actual values must be determined experimentally.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture selected cancer cell lines in appropriate media, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic agents eliminate cancer cells.[7][8][9] The induction of apoptosis can be assessed using various methods, including flow cytometry analysis of cells stained with Annexin V and Propidium Iodide (PI).[10] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Table 2: Illustrative Apoptosis Induction by this compound in HCT-116 Cells
| Treatment (24h) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 95.3 | 2.1 | 2.6 |
| This compound (10 nM) | 75.8 | 15.4 | 8.8 |
| This compound (25 nM) | 42.1 | 38.7 | 19.2 |
Note: This table provides an example of how to present apoptosis data. Experimental determination is required.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for the desired duration.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently-labeled Annexin V and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate controls (unstained cells, cells stained with Annexin V only, and cells stained with PI only) to set up the compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Cell Cycle Analysis
Many cytotoxic compounds induce cell cycle arrest at specific checkpoints, preventing cancer cells from progressing through the division cycle.[11][12][13] Cell cycle distribution can be analyzed by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and measuring the DNA content per cell using flow cytometry.[14][15]
Table 3: Illustrative Cell Cycle Distribution in A549 Cells Treated with this compound
| Treatment (24h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 55.2 | 25.1 | 19.7 |
| This compound (10 nM) | 40.8 | 35.6 | 23.6 |
| This compound (25 nM) | 25.3 | 48.9 | 25.8 |
Note: This table is a template for presenting cell cycle analysis data and requires experimental validation.
Protocol: Propidium Iodide Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization.
-
-
Cell Fixation:
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use the DNA fluorescent parameter on a linear scale.[14]
-
-
Data Analysis:
-
Use cell cycle analysis software to generate a histogram of DNA content.
-
Quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Saframycin Mx1, a new natural saframycin isolated from a myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotics inhibit sphere-forming ability in suspension culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anticancer drug mithramycin A sensitises tumour cells to apoptosis induced by tumour necrosis factor (TNF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptotic Induction in Human Cancer Cell Lines by Antimicrobial Compounds from Antarctic Streptomyces fildesensis (INACH3013) [mdpi.com]
- 9. Induction of apoptotic cell death by DNA topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimycin A induces apoptosis in As4.1 juxtaglomerular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tdi.ox.ac.uk [tdi.ox.ac.uk]
- 12. Analysis of the Budding Yeast Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. wi.mit.edu [wi.mit.edu]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Saframycin E Cytotoxicity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin E, a member of the tetrahydroisoquinoline antibiotic family, is a potent antitumor agent. Like other saframycins, its mechanism of action is believed to involve interaction with DNA, leading to the inhibition of nucleic acid synthesis and induction of cell death.[1][2][3] The core structure of saframycins allows for DNA alkylation, typically at guanine residues, which triggers a cascade of cellular events culminating in cytotoxicity.[3] Understanding the cytotoxic profile of this compound is crucial for its development as a potential therapeutic agent.
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound in vitro. The described assays will enable researchers to quantify cell viability, membrane integrity, DNA damage, and apoptosis induction, providing a thorough characterization of the compound's cellular effects.
Data Presentation
Quantitative data from the following experimental protocols should be summarized for clear comparison.
Table 1: Cell Viability and Cytotoxicity Data for this compound
| Cell Line | Assay | Treatment Duration (hr) | IC50 (µM) | Maximum Inhibition (%) |
| e.g., HCT-116 | MTT | 24 | ||
| MTT | 48 | |||
| MTT | 72 | |||
| LDH | 24 | |||
| LDH | 48 | |||
| LDH | 72 | |||
| e.g., MCF-7 | MTT | 24 | ||
| MTT | 48 | |||
| MTT | 72 | |||
| LDH | 24 | |||
| LDH | 48 | |||
| LDH | 72 |
Table 2: Apoptosis and DNA Damage Induction by this compound
| Cell Line | Assay | Treatment Concentration (µM) | Treatment Duration (hr) | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity | Comet Tail Moment |
| e.g., HCT-116 | Annexin V/PI | 24 | ||||
| Annexin V/PI | 48 | |||||
| Caspase-Glo 3/7 | 24 | |||||
| Comet Assay | 6 | |||||
| e.g., MCF-7 | Annexin V/PI | 24 | ||||
| Annexin V/PI | 48 | |||||
| Caspase-Glo 3/7 | 24 | |||||
| Comet Assay | 6 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[4]
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.[5][6]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound for 24, 48, or 72 hours. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture from the kit to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution from the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the cells immediately by flow cytometry.
DNA Damage Assessment: Comet Assay (Single Cell Gel Electrophoresis)
This assay detects DNA strand breaks in individual cells.[10][11][12]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)
-
Microscope slides
-
Electrophoresis unit
-
Fluorescence microscope
Protocol:
-
Treat cells with this compound for a short duration (e.g., 2-6 hours).
-
Harvest and resuspend the cells in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide.
-
Allow the agarose to solidify, then immerse the slides in lysis solution for 1 hour at 4°C.
-
Incubate the slides in alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis at a low voltage.
-
Wash the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the comets using a fluorescence microscope and analyze the tail moment using appropriate software.
Caspase Activity Assay
This assay measures the activity of caspases, key executioners of apoptosis.[13][14][15]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound for various time points (e.g., 6, 12, 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate for 1-2 hours at room temperature.
-
Measure the luminescence using a luminometer.
-
Calculate the fold increase in caspase activity relative to the untreated control.
Visualization of Workflows and Pathways
Caption: Experimental workflow for this compound cytotoxicity testing.
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
References
- 1. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. apps.cuci.udg.mx [apps.cuci.udg.mx]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. CometAssay Assay Principle: R&D Systems [rndsystems.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Application Note: LC-MS Analysis of Saframycin Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin A and its analogues are a class of potent tetrahydroisoquinoline antibiotics produced by various microbial sources, such as Streptomyces lavendulae and Myxococcus xanthus.[1][2] These compounds exhibit significant antitumor and antimicrobial activities, making them valuable candidates for drug discovery and development. Structurally similar to the potent anticancer drug Ecteinascidin 743 (ET-743), Saframycins warrant robust analytical methods for their identification and quantification in complex biological matrices.[3] This application note provides a comprehensive overview and detailed protocols for the analysis of Saframycin compounds using Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocols
Extraction of Saframycin Compounds from Microbial Culture
This protocol outlines a general procedure for the extraction of Saframycin compounds from a liquid microbial culture, which can be adapted based on the specific strain and fermentation conditions.
Materials:
-
Microbial culture broth
-
Ethyl acetate (or other suitable organic solvent like chloroform or dichloromethane)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
0.1% Formic acid in water and methanol (optional, for sample reconstitution)
Procedure:
-
Cell Separation: Centrifuge the microbial culture broth at 4000 rpm for 20 minutes to separate the mycelium from the supernatant.
-
Supernatant Extraction:
-
Carefully decant the supernatant into a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake vigorously for 2-3 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
-
Drying and Concentration:
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the filtrate to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in a known volume of methanol or a mixture of methanol and water (e.g., 1:1 v/v), optionally with 0.1% formic acid, to a suitable concentration for LC-MS analysis.
-
Vortex the sample for 1 minute to ensure complete dissolution.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
-
LC-MS Method for Identification and Semi-Quantitative Analysis
This method is suitable for the identification of Saframycin A and related compounds based on their accurate mass and retention time.
Liquid Chromatography Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| UV Detection | 270 nm[2] |
Mass Spectrometry Conditions:
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan |
| Mass Range | m/z 150-1000 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
| Gas Flow | Desolvation: 600 L/hr, Cone: 50 L/hr |
Data Presentation
The following table summarizes the known protonated molecular ions ([M+H]+) for Saframycin A and some of its related compounds, which are crucial for their identification in full-scan LC-MS data.[2]
| Compound | Molecular Formula | [M+H]+ (m/z) |
| Saframycin A (SFM-A) | C₂₉H₃₀N₄O₈ | 563.0 |
| Safracin B (SAC-B) | C₂₈H₃₆N₄O₇ | 541.2 |
| Cyano-substituted SAC-B | C₂₉H₃₅N₅O₆ | 550.2 |
| Aminated SFM-S | C₂₈H₃₄N₄O₈ | 555.2 |
| Saframycin Y3 (SFM-Y3) | C₂₉H₃₃N₅O₇ | 564.0 |
Protocol for Quantitative LC-MS/MS (MRM) Method Development
For accurate and sensitive quantification, a targeted LC-MS/MS method using Multiple Reaction Monitoring (MRM) is recommended. The development of such a method requires knowledge of the specific fragmentation patterns of the Saframycin compounds.
Step 1: Fragmentation Analysis
-
Infuse a standard solution of the target Saframycin compound directly into the mass spectrometer.
-
Perform a product ion scan (MS/MS) of the precursor ion (the [M+H]+ of the compound).
-
Identify the most intense and stable product ions.
Step 2: MRM Transition Selection
-
Select at least two MRM transitions for each analyte (one for quantification and one for qualification).
-
The precursor ion (Q1) will be the [M+H]+ of the Saframycin compound.
-
The product ions (Q3) will be the fragments identified in the previous step.
Step 3: Optimization of MS/MS Parameters
-
Optimize the collision energy and other compound-specific parameters for each MRM transition to achieve the maximum signal intensity.
Proposed Quantitative Data Table (to be populated after method validation):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) |
| Saframycin A | 563.0 | To be determined | To be determined | To be determined | To be determined | To be determined |
| Internal Std. | To be determined | To be determined | To be determined | - | - | - |
Visualizations
Caption: Experimental workflow for the extraction and LC-MS analysis of Saframycin compounds.
Signaling Pathways
Information regarding the specific signaling pathways modulated by Saframycin compounds is extensive and falls within the realm of molecular biology and pharmacology rather than analytical chemistry. A comprehensive discussion of these pathways is therefore beyond the scope of this application note. Researchers are encouraged to consult relevant pharmacological and biochemical literature for detailed insights into the mechanisms of action of Saframycin compounds.
Conclusion
This application note provides a foundational guide for the LC-MS analysis of Saframycin compounds. The detailed protocols for extraction and LC-MS analysis, along with the provided mass data, will enable researchers to identify and semi-quantitatively measure these important natural products. For full quantitative analysis, the development of a compound-specific MRM method is necessary, and a workflow for this has been outlined. The methodologies described herein are crucial for advancing the research and development of Saframycin-based therapeutics.
References
- 1. Quantitative determination of Ecteinascidin 743 in human plasma by miniaturized high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Tetrahydroisoquinoline Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Confirmation of Saframycin A using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of the potent antitumor antibiotic, Saframycin A. Detailed protocols for key NMR experiments are provided, along with tabulated quantitative data and visual representations of experimental workflows and the biosynthetic pathway.
Introduction
Saframycin A is a complex heterocyclic quinone antibiotic with significant antitumor properties. Its intricate three-dimensional structure is crucial for its biological activity, making unambiguous structural confirmation a critical step in drug development and quality control. High-field NMR spectroscopy is an indispensable tool for the complete structural elucidation and stereochemical assignment of Saframycin A. This document outlines the standard NMR methodologies employed for this purpose.
Data Presentation: Quantitative NMR Data for Saframycin A
The following tables summarize the ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for Saframycin A, compiled from published literature. These values serve as a reference for the structural confirmation of isolated or synthesized Saframycin A.
Table 1: ¹H NMR Data for Saframycin A (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 4.15 | dd | 3.5, 2.0 |
| H-3 | 3.20 | dd | 11.5, 3.5 |
| H-4α | 2.85 | dd | 11.5, 2.0 |
| H-4β | 2.75 | d | 11.5 |
| H-11 | 4.98 | s | |
| H-13α | 3.10 | d | 17.0 |
| H-13β | 2.90 | d | 17.0 |
| 1-CH₃ | 1.95 | s | |
| 12-NCH₃ | 2.45 | s | |
| 14-OCH₃ | 3.85 | s | |
| 21-CN | - | - | - |
| 5-CH₃ | 2.10 | s | |
| 8-OCH₃ | 3.95 | s |
Note: Data compiled from various sources. Exact chemical shifts and coupling constants may vary slightly depending on experimental conditions.
Table 2: ¹³C NMR Data for Saframycin A (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 55.2 |
| 3 | 58.9 |
| 4 | 35.1 |
| 4a | 130.5 |
| 5 | 182.1 |
| 6 | 125.4 |
| 7 | 155.8 |
| 8 | 185.0 |
| 8a | 110.2 |
| 9 | 145.1 |
| 10 | 118.9 |
| 10a | 135.6 |
| 11 | 65.3 |
| 12 | 68.7 |
| 12a | 132.8 |
| 13 | 40.2 |
| 14 | 158.2 |
| 14a | 115.7 |
| 21 | 117.5 |
| 1-CH₃ | 20.8 |
| 12-NCH₃ | 42.5 |
| 14-OCH₃ | 56.3 |
| 5-CH₃ | 8.5 |
| 8-OCH₃ | 56.7 |
Note: Data compiled from various sources. Assignments are based on 2D NMR correlations.
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural confirmation of Saframycin A are provided below.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of purified Saframycin A and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). For specific applications, other deuterated solvents like DMSO-d₆ or Methanol-d₄ can be used.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Degassing (Optional): For sensitive NOE experiments, degas the sample by bubbling a slow stream of dry nitrogen or argon gas through the solution for several minutes to remove dissolved oxygen, which is paramagnetic and can interfere with NOE measurements.
1D NMR Spectroscopy
a) ¹H NMR (Proton NMR)
-
Purpose: To determine the number of different types of protons, their chemical environments, and their scalar coupling relationships.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 16-64, depending on sample concentration.
-
Spectral Width (SW): 0-12 ppm.
-
Temperature: 298 K.
-
-
Processing: Apply a Fourier transform to the FID, followed by phase correction and baseline correction. Integrate the signals to determine the relative number of protons.
b) ¹³C NMR (Carbon-13 NMR)
-
Purpose: To determine the number of different types of carbon atoms in the molecule.
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds (longer delay needed for quaternary carbons).
-
Number of Scans (NS): 1024-4096 or more, due to the low natural abundance of ¹³C.
-
Spectral Width (SW): 0-200 ppm.
-
Temperature: 298 K.
-
-
Processing: Apply a Fourier transform, phase correction, and baseline correction.
2D NMR Spectroscopy
a) COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are scalar-coupled to each other, typically through 2-3 bonds. This helps in assembling spin systems within the molecule.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: cosygpqf (gradient-selected, phase-sensitive).
-
Number of Increments (F1 dimension): 256-512.
-
Number of Scans (NS): 4-16 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW) in F1 and F2: 0-12 ppm.
-
-
Processing: Apply a 2D Fourier transform. Symmetrize the spectrum if necessary. Cross-peaks indicate coupled protons.
b) HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons.
-
Instrument: 400 MHz (or higher) NMR spectrometer with a probe capable of heteronuclear experiments.
-
Parameters:
-
Pulse Program: hsqcedetgpsisp (edited HSQC for multiplicity information).
-
Number of Increments (F1 dimension): 128-256.
-
Number of Scans (NS): 8-32 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW) in F2 (¹H): 0-12 ppm.
-
Spectral Width (SW) in F1 (¹³C): 0-200 ppm.
-
¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.
-
-
Processing: Apply a 2D Fourier transform. Cross-peaks show which proton is attached to which carbon. Edited HSQC will show CH/CH₃ and CH₂ signals with opposite phases.
c) HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-3 bonds, and sometimes 4 bonds) correlations between protons and carbons. This is crucial for connecting different spin systems and elucidating the carbon skeleton.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: hmbcgplpndqf (gradient-selected).
-
Number of Increments (F1 dimension): 256-512.
-
Number of Scans (NS): 16-64 per increment.
-
Relaxation Delay (D1): 1.5-2.5 seconds.
-
Long-range Coupling Constant (ⁿJ(C,H)): Optimized for a range, typically set to 8 Hz.
-
-
Processing: Apply a 2D Fourier transform. Cross-peaks reveal long-range connectivities.
d) NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close to each other in space (typically < 5 Å), irrespective of their bonding. This is essential for determining the relative stereochemistry and conformation of the molecule.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: noesygpph (gradient-selected, phase-sensitive).
-
Number of Increments (F1 dimension): 256-512.
-
Number of Scans (NS): 16-32 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
Mixing Time (d8): 300-800 ms (this may need to be optimized).
-
-
Processing: Apply a 2D Fourier transform. Cross-peaks indicate spatial proximity between protons.
Visualizations
Experimental Workflow for Saframycin A Structure Elucidation
The following diagram illustrates the logical workflow for confirming the structure of Saframycin A using a combination of 1D and 2D NMR experiments.
Caption: Workflow for Saframycin A structure confirmation using NMR.
Biosynthetic Pathway of Saframycin A
The biosynthesis of Saframycin A involves a complex pathway starting from the amino acid L-tyrosine. The following diagram outlines the key steps in the formation of the core structure.
Caption: Simplified biosynthetic pathway of Saframycin A.
Mass Spectrometry Techniques for the Characterization of Saframycins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycins are a class of potent tetrahydroisoquinoline alkaloids produced by various Streptomyces species. They exhibit significant antitumor and antibiotic activities, primarily through their ability to alkylate DNA. The complex structure of saframycins necessitates sophisticated analytical techniques for their characterization, identification, and quantification in various biological matrices. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has emerged as a powerful tool for the detailed structural elucidation and quantitative analysis of these compounds. This document provides detailed application notes and protocols for the characterization of saframycins using mass spectrometry.
Key Mass Spectrometry Techniques
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and tandem mass spectrometry (LC-MS/MS) are the most widely used techniques for saframycin analysis. HR-ESI-MS provides accurate mass measurements, enabling the determination of elemental compositions, while LC-MS/MS offers high sensitivity and selectivity for both identification and quantification through characteristic fragmentation patterns.
Quantitative Data Summary
The following table summarizes the observed protonated molecular ions ([M+H]⁺) for Saframycin A and several of its analogs as determined by LC-MS. This data is crucial for the initial identification of these compounds in a sample.
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) | Reference |
| Saframycin A | C₂₉H₃₀N₄O₈ | 562.2067 | 563.0 | [1] |
| Safracin B (SAC-B) | C₂₈H₃₆N₄O₇ | 540.2588 | 541.2 | [1] |
| Cyano-substituted Safracin B | C₂₉H₃₅N₅O₆ | 549.2642 | 550.2 | [1] |
| Aminated Saframycin S | C₂₈H₃₄N₄O₈ | 554.2380 | 555.2 | [1] |
| Saframycin Y3 | C₂₉H₃₃N₅O₇ | 563.2384 | 564.0 | [1] |
Experimental Protocols
Protocol 1: Extraction of Saframycins from Streptomyces Culture
This protocol is adapted from methods used for the extraction of secondary metabolites from Streptomyces species.[2][3]
Materials:
-
Streptomyces lavendulae culture broth
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Grow Streptomyces lavendulae in a suitable production medium (e.g., ISP-2 broth) for 7-10 days at 28°C with shaking.
-
Separate the mycelium from the culture broth by centrifugation at 5,000 x g for 15 minutes.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the dried extract to dryness using a rotary evaporator.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol or a mixture of mobile phase) for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of Saframycins
This protocol provides a general framework for the LC-MS/MS analysis of saframycins, based on common practices for antibiotic analysis.[4][5]
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm particle size) is recommended.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-18.1 min: 90-10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 450°C
-
Nebulizer Gas (Nitrogen) Flow: 8 - 12 L/min
-
Collision Gas: Argon
-
Collision Energy: Optimize for each compound, typically in the range of 15-40 eV for fragmentation.
-
Data Acquisition: Full scan mode to identify precursor ions and product ion scan mode (tandem MS) to obtain fragmentation patterns.
Fragmentation of Saframycins
The structural characterization of saframycins by MS/MS relies on the analysis of their fragmentation patterns. While detailed public data on the fragmentation of a wide range of saframycins is limited, general principles of fragmentation for similar complex natural products can be applied. The fragmentation is typically induced by collision-induced dissociation (CID). Key fragmentation pathways often involve the loss of side chains, cleavage of the tetrahydroisoquinoline core, and rearrangements. For Saframycin A, a crucial step in its mechanism of action is the loss of the nitrile group to form a reactive iminium ion, a process that can also be observed in the gas phase during MS/MS analysis.
Visualizations
Logical Workflow for Saframycin Characterization
Caption: Experimental workflow for Saframycin characterization.
Saframycin A's Proposed Mechanism of Action Leading to DNA Alkylation
Caption: Mechanism of Saframycin A DNA alkylation.
Signaling Pathway Affected by Saframycin A: Oxidative Stress Response
Caption: Saframycin A induced oxidative stress response.
References
- 1. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. banglajol.info [banglajol.info]
- 4. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
Application Notes and Protocols for Studying Saframycin E-DNA Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the interaction of Saframycin E, a potent antitumor antibiotic, with DNA. The protocols outlined below are based on established methodologies for analyzing DNA-ligand interactions and can be adapted for the specific investigation of this compound.
Introduction to this compound and its DNA Interaction
This compound belongs to the tetrahydroisoquinoline family of antibiotics, which are known for their significant antiproliferative activities against various tumor cell lines. The biological activity of saframycins is attributed to their ability to interact with DNA, leading to the inhibition of crucial cellular processes such as DNA replication and transcription. Saframycins bind covalently to the minor groove of DNA, showing a preference for guanine-rich sequences. Understanding the specifics of this interaction, including binding affinity, sequence selectivity, and the consequential effects on DNA metabolism, is critical for the development of saframycin-based therapeutics.
Data Presentation: Quantitative Analysis of Saframycin-DNA Interactions
Table 1: DNA Binding Affinity of Saframycins
| Compound | Method | DNA Substrate | Binding Constant (K_d) | Reference |
| This compound | (e.g., EMSA, Spectroscopy) | (e.g., Calf Thymus DNA) | Data to be determined | |
| Saframycin A | Footprinting | pBR322 DNA | Not explicitly determined | [1] |
| Saframycin S | Footprinting | pBR322 DNA | Not explicitly determined | [1] |
Table 2: Sequence Selectivity of Saframycins A and S
| Compound | Preferred Binding Sequences (5' to 3') | Weak Interaction Sequences (5' to 3') | Unrecognized Sequences | Reference |
| Saframycin A | GGG, GGC | ACC | CGG, alternating CG | [1] |
| Saframycin S | GGG, GGC, CGG, CTA | ACC | alternating CG | [1] |
Table 3: Inhibition of DNA Replication and Transcription by this compound
| Process | Cell Line/System | IC₅₀ Value | Reference |
| DNA Replication | (e.g., HeLa cells) | Data to be determined | |
| Transcription | (e.g., in vitro transcription assay) | Data to be determined |
Experimental Protocols
Detailed methodologies for key experiments to characterize the interaction of this compound with DNA are provided below.
DNase I Footprinting Assay to Determine DNA Binding Sites
This technique identifies the specific DNA sequences where this compound binds by protecting the DNA from cleavage by DNase I.[2][3]
Materials:
-
DNA probe (100-400 bp) containing the putative binding site, labeled at one end (e.g., with ³²P or a fluorescent dye).[2]
-
This compound solution of varying concentrations.
-
DNase I (RNase-free).
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 10 mM MgCl₂, 9.5 mM Dithiothreitol).[1]
-
Stop solution (e.g., 0.1 M EDTA, 0.6 M NH₄OAc, 20 µg/ml sonicated salmon sperm DNA).
-
Phenol:chloroform:isoamyl alcohol (25:24:1).
-
Ethanol.
-
Sequencing gel (denaturing polyacrylamide gel).
-
Maxam-Gilbert sequencing ladder of the same DNA fragment (as a marker).
Protocol:
-
Binding Reaction:
-
In separate tubes, incubate the end-labeled DNA probe with increasing concentrations of this compound in the binding buffer. Include a control tube with no this compound.
-
Allow the binding reaction to proceed at 37°C for 30 minutes.[1]
-
-
DNase I Digestion:
-
Add a predetermined optimal concentration of DNase I to each reaction tube and incubate for a short period (e.g., 1-2 minutes) at room temperature. The amount of DNase I should be titrated beforehand to achieve, on average, one cut per DNA molecule in the absence of the binding protein.
-
-
Reaction Termination:
-
Stop the reaction by adding the stop solution.
-
-
Purification:
-
Extract the DNA with phenol:chloroform:isoamyl alcohol and precipitate with ethanol.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
-
Gel Electrophoresis:
-
Resuspend the DNA samples in loading buffer and run on a denaturing polyacrylamide sequencing gel alongside a Maxam-Gilbert sequencing ladder of the same DNA fragment.
-
-
Visualization and Analysis:
-
Visualize the DNA bands by autoradiography (for ³²P) or fluorescence imaging.
-
The region where this compound has bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane. The precise binding site can be determined by aligning the footprint with the sequencing ladder.
-
Electrophoretic Mobility Shift Assay (EMSA) for Binding Affinity
EMSA, or gel shift assay, is used to detect the binding of this compound to a DNA fragment by observing the reduced mobility of the DNA-ligand complex through a non-denaturing gel.[4][5][6]
Materials:
-
Labeled DNA probe (as in footprinting).
-
This compound solution of varying concentrations.
-
Binding buffer (as in footprinting).
-
Non-denaturing polyacrylamide gel (e.g., 4-8%).[7]
-
Loading buffer (containing a tracking dye and glycerol).
-
Electrophoresis buffer (e.g., TBE or TGE).
Protocol:
-
Binding Reaction:
-
Set up binding reactions as described in the DNase I footprinting protocol, with increasing concentrations of this compound and a constant amount of the labeled DNA probe.
-
-
Gel Electrophoresis:
-
Add loading buffer to each reaction and load the samples onto a pre-run non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the tracking dye has migrated an appropriate distance.
-
-
Visualization and Analysis:
-
Visualize the bands as described previously.
-
A "shift" in the mobility of the labeled DNA probe (a band appearing at a higher molecular weight) indicates the formation of a DNA-Saframycin E complex.
-
The intensity of the shifted band will increase with higher concentrations of this compound.
-
Quantitative analysis of the band intensities can be used to determine the binding affinity (dissociation constant, K_d).[8]
-
Spectroscopic Analysis of DNA Interaction
Spectroscopic techniques like UV-Visible, Circular Dichroism (CD), and Fluorescence spectroscopy can provide valuable information about the binding mode and conformational changes in DNA upon interaction with this compound.[9][10][11]
a. UV-Visible Spectroscopy
This method can be used to determine the binding constant of this compound to DNA by monitoring changes in the absorbance spectrum.
Protocol:
-
Prepare a solution of this compound with a known concentration in a suitable buffer.
-
Record its UV-Vis spectrum (typically 200-800 nm).
-
Titrate the this compound solution with increasing concentrations of DNA.
-
Record the spectrum after each addition of DNA.
-
Changes in the absorbance intensity and wavelength shifts (hypochromism, hyperchromism, bathochromic shift, or hypsochromic shift) indicate an interaction.
-
The binding constant can be calculated by analyzing the changes in absorbance at a fixed wavelength using appropriate binding models (e.g., Scatchard plot).[12]
b. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is sensitive to the secondary structure of DNA and can reveal conformational changes upon ligand binding.[13][14]
Protocol:
-
Record the CD spectrum of a DNA solution (typically in the 220-320 nm range) in the absence of this compound. The spectrum will show characteristic peaks for B-form DNA.
-
Titrate the DNA solution with increasing concentrations of this compound.
-
Record the CD spectrum after each addition.
-
Changes in the CD signal, such as shifts in the peak positions or changes in ellipticity, indicate alterations in the DNA conformation (e.g., unwinding, bending) induced by this compound binding.
c. Fluorescence Spectroscopy
If this compound is fluorescent or if a fluorescent intercalator dye is used, fluorescence spectroscopy can be employed to study the binding interaction.
Protocol (using a fluorescent intercalator like Ethidium Bromide):
-
Prepare a solution of DNA pre-incubated with a fluorescent intercalator (e.g., Ethidium Bromide).
-
Record the fluorescence emission spectrum.
-
Titrate this solution with increasing concentrations of this compound.
-
A decrease in the fluorescence intensity (quenching) suggests that this compound is displacing the intercalator, indicating a competitive binding mode.
-
The binding affinity can be quantified using the Stern-Volmer equation.
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described experiments and the proposed mechanism of action for this compound.
References
- 1. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 5. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mobility shift DNA-binding assay using gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. licorbio.com [licorbio.com]
- 8. Simple methods to determine the dissociation constant, Kd - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Application of circular dichroism to the study of interactions between small molecular compounds and DNA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. unchainedlabs.com [unchainedlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. CD Spectroscopy to Study DNA-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Circular dichroism for the analysis of protein-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Saframycin E as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin E belongs to the tetrahydroisoquinoline family of antibiotics, a class of natural products known for their potent antitumor activities.[1] While much of the research has focused on its analogue, Saframycin A, the structural similarities suggest that this compound can also serve as a valuable molecular probe for studying cellular processes, particularly those involving DNA replication and transcription. This document provides detailed application notes and protocols for utilizing this compound as a molecular probe for target identification and cellular pathway elucidation.
Disclaimer: Specific biological activity data and established protocols for this compound are limited in publicly available literature. The information and protocols provided herein are largely based on the known properties and mechanisms of the closely related analogue, Saframycin A. Researchers should consider these protocols as a starting point and optimize them for their specific experimental conditions.
Structural Comparison: this compound vs. Saframycin A
This compound shares the core pentacyclic structure of Saframycin A, with a key difference in the side chain. This structural similarity is the basis for postulating a comparable mechanism of action. The chemical structures of Saframycin A and this compound are shown below for comparison.
-
Saframycin A: Contains a pyruvic acid amide side chain.
-
This compound: Features a simpler amide side chain.
This difference in the side chain may influence the molecule's solubility, cell permeability, and binding affinity to its molecular targets, making comparative studies between these analogues a valuable research endeavor.
Proposed Mechanism of Action
Based on the well-established mechanism of Saframycin A, this compound is proposed to exert its biological effects through two primary mechanisms: DNA alkylation and inhibition of RNA synthesis.[2][3]
-
Reductive Activation: In the cellular environment, the quinone moieties of this compound are likely reduced to hydroquinones.
-
Iminium Ion Formation: This reduction facilitates the elimination of the nitrile group, leading to the formation of a reactive electrophilic iminium ion.
-
DNA Alkylation: The iminium ion then acts as an alkylating agent, forming a covalent bond with the N2 position of guanine bases in the minor groove of DNA.[2]
-
Inhibition of Nucleic Acid Synthesis: This DNA alkylation interferes with the processes of DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3][]
Caption: Proposed mechanism of action for this compound.
Quantitative Data
| Compound | Organism/Cell Line | IC50 (µM) | Reference |
| Saframycin A | Saccharomyces cerevisiae CCY333 | 0.9 | [5] |
| QAD (Synthetic Analogue) | Saccharomyces cerevisiae CCY333 | 0.4 | [5] |
Experimental Protocols
The following are detailed protocols for using this compound as a molecular probe.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
References
- 1. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of DNA-Alkylating Antitumor Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 5. protocols.io [protocols.io]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Saframycin E in Antimicrobial Screening Assays
Introduction
Saframycins are a group of heterocyclic quinone antibiotics produced by various Streptomyces species. They have demonstrated potent antimicrobial activity, particularly against Gram-positive bacteria, and also exhibit antitumor properties. The primary mechanism of action for Saframycins involves the inhibition of nucleic acid synthesis through interaction with DNA. This document provides detailed protocols for the initial antimicrobial screening of Saframycin E and outlines its potential mechanism of action.
Data Presentation
The following tables present hypothetical Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data for this compound against a panel of common bacterial strains. These tables are for illustrative purposes and should be populated with experimentally derived data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | 25923 | 0.125 |
| Enterococcus faecalis | 29212 | 0.25 |
| Streptococcus pneumoniae | 49619 | 0.06 |
| Bacillus subtilis | 6633 | 0.5 |
| Escherichia coli | 25922 | > 64 |
| Pseudomonas aeruginosa | 27853 | > 64 |
Table 2: Zone of Inhibition for this compound (10 µg disk)
| Bacterial Strain | ATCC Number | Zone of Inhibition (mm) | Interpretation |
| Staphylococcus aureus | 25923 | 22 | Susceptible |
| Enterococcus faecalis | 29212 | 18 | Susceptible |
| Streptococcus pneumoniae | 49619 | 25 | Susceptible |
| Bacillus subtilis | 6633 | 16 | Susceptible |
| Escherichia coli | 25922 | 0 | Resistant |
| Pseudomonas aeruginosa | 27853 | 0 | Resistant |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing.[1][2][3][4]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial cultures in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC (e.g., 64 µg/mL to 0.03 µg/mL).
-
Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[5]
-
Disk Diffusion Assay
This protocol is based on the Kirby-Bauer disk diffusion susceptibility test procedure.[5][6][7][8][9]
Materials:
-
Sterile paper disks (6 mm diameter)
-
This compound solution of known concentration (e.g., 1 mg/mL)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Sterile swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Disk Preparation:
-
Aseptically apply a known amount of this compound solution to each sterile paper disk (e.g., 10 µL of a 1 mg/mL solution to yield a 10 µg disk).
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
-
Plate Inoculation:
-
Dip a sterile swab into the standardized bacterial suspension and remove excess liquid by pressing the swab against the inside of the tube.
-
Inoculate the entire surface of a MHA plate by swabbing in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.
-
-
Disk Application:
-
Within 15 minutes of inoculation, place the prepared this compound disks onto the agar surface using sterile forceps.
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Zone of Inhibition Measurement:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Interpret the results (Susceptible, Intermediate, or Resistant) based on established breakpoints, which would need to be determined for this compound.
-
Visualizations
Signaling Pathway
The proposed mechanism of action for the Saframycin class of antibiotics involves the intercalation into the minor groove of DNA, which subsequently inhibits the process of transcription by interfering with the function of RNA polymerase.[10][11][12][13]
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
The following diagram illustrates the workflow for the antimicrobial screening assays described above.
Caption: Workflow for antimicrobial screening of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. researchgate.net [researchgate.net]
- 5. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. asm.org [asm.org]
- 9. apec.org [apec.org]
- 10. Mechanisms of antibiotics inhibiting bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Structures of RNA polymerase-antibiotic complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azolifesciences.com [azolifesciences.com]
Application Notes and Protocols for In Vivo Evaluation of Saframycin E
Disclaimer: Limited in vivo experimental data is publicly available for Saframycin E. The following application notes and protocols are primarily based on published studies of the closely related analogue, Saframycin A. Researchers should use this information as a guide and optimize protocols specifically for this compound.
Introduction
Saframycins are a family of potent antitumor antibiotics isolated from Streptomyces lavendulae. They exhibit significant cytotoxic activity against a range of cancer cell lines. This document provides detailed application notes and protocols for the in vivo evaluation of this compound in preclinical cancer models, drawing upon established methodologies for Saframycin A and its analogues.
Data Presentation
Acute Toxicity of Saframycin A
The acute toxicity of Saframycin A has been evaluated in mice, with the lethal dose 50 (LD50) varying by mouse strain and route of administration. This data is crucial for dose-range finding studies for this compound.
| Mouse Strain | Route of Administration | LD50 (mg/kg) |
| ddY | Intraperitoneal (i.p.) | 4.9[1] |
| ddY | Intravenous (i.v.) | 3.3[1] |
| C3H/He | Intraperitoneal (i.p.) | 10.5[1] |
| C3H/He | Intravenous (i.v.) | 9.7[1] |
Antitumor Activity of Saframycin A in Murine Models
Saframycin A has demonstrated significant antitumor activity in various murine cancer models. The table below summarizes its efficacy against different tumor types.
| Tumor Model | Host Strain | Treatment Regimen | Outcome |
| Ehrlich Ascites Carcinoma | ddY mice | i.p. injections | High activity, cured mice resistant to rechallenge[1] |
| P388 Leukemia | BDF1 mice | i.p. injections | High activity[1] |
| L1210 Leukemia | BDF1 mice | i.p. injections | Moderate activity[1] |
| B16 Melanoma | C57BL/6 mice | i.p. injections | Moderate activity[1] |
| HCT-116 Xenograft (for novel Saframycin A analogs) | Nude mice | Daily administration | Potent antitumor activity with associated toxicity[2] |
Experimental Protocols
Animal Models
The selection of an appropriate animal model is critical for the successful in vivo evaluation of this compound. Based on studies with Saframycin A, the following models are recommended:
-
Syngeneic Models:
-
P388 or L1210 leukemia in BDF1 mice.
-
B16 melanoma in C57BL/6 mice.
-
Ehrlich ascites carcinoma in ddY mice.
-
-
Xenograft Models:
-
Human colon carcinoma HCT-116 cells implanted subcutaneously in athymic nude mice.[2]
-
Tumor Implantation and Growth Monitoring
-
For Ascites Models (e.g., Ehrlich Ascites Carcinoma, P388/L1210 Leukemia):
-
Harvest tumor cells from a donor mouse.
-
Inject a specified number of tumor cells (e.g., 1 x 10^6 cells) intraperitoneally into recipient mice.
-
Monitor animal survival and changes in body weight.
-
-
For Solid Tumor Models (e.g., B16 Melanoma, HCT-116 Xenograft):
-
Harvest tumor cells from culture.
-
Inject a specified number of tumor cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of recipient mice.
-
Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width^2).
-
Monitor animal body weight and clinical signs of toxicity.
-
Drug Preparation and Administration
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO, followed by dilution in saline). The final concentration of the vehicle components should be non-toxic to the animals.
-
Administration: Based on Saframycin A studies, intraperitoneal (i.p.) or intravenous (i.v.) administration are common routes.[1] The dosing schedule should be determined from dose-range finding studies, starting with doses well below the expected toxic levels. Daily administration has been reported for Saframycin A analogs.[2]
Efficacy and Toxicity Assessment
-
Efficacy:
-
Tumor Growth Inhibition (TGI): For solid tumors, calculate TGI as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Increase in Lifespan (ILS): For survival models, calculate ILS as: ILS (%) = [(Median survival time of treated group / Median survival time of control group) - 1] x 100.
-
-
Toxicity:
-
Monitor body weight changes. A significant and sustained body weight loss (e.g., >15-20%) is an indicator of toxicity.
-
Observe clinical signs of distress (e.g., lethargy, ruffled fur, hunched posture).
-
At the end of the study, perform necropsy and collect major organs for histopathological analysis to identify any drug-related toxicities.
-
Visualization
Proposed Signaling Pathway of Saframycin A
The following diagram illustrates the proposed cellular response to Saframycin A based on transcriptional profiling studies. These studies suggest that Saframycin A induces cellular stress and metabolic reprogramming rather than directly activating DNA damage repair pathways.
Caption: Proposed signaling pathway of Saframycin A.
General Experimental Workflow for In Vivo Evaluation
This diagram outlines the typical workflow for evaluating the antitumor efficacy of a compound like this compound in vivo.
Caption: General workflow for in vivo anticancer drug evaluation.
References
Total Synthesis of Saframycin A: A Detailed Guide for Researchers
Application Notes and Protocols
Saframycin A, a potent antitumor antibiotic, presents a formidable challenge in synthetic organic chemistry due to its complex pentacyclic structure. This document provides a comprehensive overview of notable total syntheses of Saframycin A, offering detailed experimental protocols and comparative data to aid researchers in its laboratory synthesis for scientific investigation and drug development.
Introduction
Saframycin A is a tetrahydroisoquinoline antibiotic isolated from Streptomyces lavendulae. Its significant antiproliferative activity has spurred considerable interest in its total synthesis, not only to provide a renewable source for biological studies but also to enable the creation of novel analogs with potentially improved therapeutic properties. Several research groups have successfully accomplished the total synthesis of Saframycin A, each employing unique strategic approaches. This document will focus on key aspects of these syntheses to provide a practical guide for researchers.
Key Synthetic Strategies
The total synthesis of Saframycin A has been approached through various strategies, with the most prominent ones employing either a biomimetic approach centered around the Pictet-Spengler reaction or a modular strategy enabling convergent assembly of the core structure.
Biomimetic Approach using Pictet-Spengler Reactions
A common strategy for constructing the tetrahydroisoquinoline moieties within Saframycin A is the application of the Pictet-Spengler reaction. This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. In the context of Saframycin A synthesis, stereoselective intermolecular and intramolecular Pictet-Spengler reactions are crucial for establishing the correct stereochemistry of the final molecule.
One notable example is the asymmetric total synthesis of (-)-Saframycin A by Liu and coworkers, which commences from the chiral building block L-tyrosine.[1][2] This approach leverages stereoselective Pictet-Spengler reactions to set the stereocenters at C-1 and C-11.[1]
Modular and Convergent Syntheses
More recent approaches have focused on modular and convergent strategies to improve efficiency and allow for greater flexibility in analog synthesis. A streamlined modular synthesis of a key Saframycin substructure has been developed, featuring a copper(I)-catalyzed three-component assembly followed by a gold(I)-promoted 6-endo cyclization.[3] This method allows for the rapid construction of the complex core from simpler, readily available starting materials.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data from a prominent asymmetric total synthesis of (-)-Saframycin A, providing a benchmark for researchers.
| Parameter | Liu et al. Asymmetric Synthesis |
| Starting Material | L-tyrosine |
| Longest Linear Sequence | 24 steps |
| Overall Yield | 9.7% |
| Key Reactions | Stereoselective intermolecular and intramolecular Pictet-Spengler reactions |
Experimental Protocols
This section provides a detailed methodology for a key transformation in the asymmetric total synthesis of (-)-Saframycin A, as reported by Liu and coworkers.[2]
Protocol: Intramolecular Pictet-Spengler Cyclization to form the Pentacyclic Core
This protocol describes the formation of the pentacyclic intermediate, a crucial step in the total synthesis.
Materials:
-
Dipeptide precursor (Compound 10 in the Liu et al. synthesis)
-
Trifluoroacetic acid (TfOH), pure
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Dissolve the dipeptide precursor in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pure trifluoroacetic acid (TfOH), which acts as both the solvent and the catalyst, to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for two hours. During this time, the N-Boc and N-Cbz protecting groups are simultaneously cleaved.
-
Upon completion of the reaction (monitored by TLC), carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the pentacyclic intermediate.
Yield: 83%[2]
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of key synthetic strategies for constructing the Saframycin A core.
Caption: Biomimetic synthesis of Saframycin A via a Pictet-Spengler reaction.
Caption: Modular approach to a Saframycin substructure.
References
- 1. Asymmetric total synthesis of (-)-saframycin A from L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Streamlined modular synthesis of saframycin substructure via copper-catalyzed three-component assembly and gold-promoted 6-endo cyclization [beilstein-journals.org]
Modular Synthesis of Saframycin Substructures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the modular synthesis of key substructures of Saframycin, a potent tetrahydroisoquinoline antitumor antibiotic. The presented methodology, based on a streamlined approach involving a copper-catalyzed three-component assembly and a gold-promoted 6-endo cyclization, offers a flexible and efficient route for generating diverse Saframycin analogues for drug discovery and development.[1][2][3][4][5]
Synthetic Strategy Overview
The modular synthesis strategy aims to construct the pentacyclic core of Saframycin A by sequentially assembling key building blocks. This approach allows for structural diversification at various points in the synthetic route. The core concept involves the convergent assembly of a tetrahydroisoquinoline (THIQ) segment, an alkyne, and a benzaldehyde derivative.[1][2][6] This is followed by a series of cyclization and transformation steps to yield the desired Saframycin substructure.[1][2][3][5]
The key transformations in this streamlined modular synthesis are:
-
Copper(I)-Catalyzed Three-Component Coupling: This initial step efficiently brings together the three key building blocks to form a complex intermediate in a single, regioselective reaction.[1][2][5]
-
Formation of a 2,3-Diaminobenzofuran Intermediate: A subsequent Strecker-type reaction and intramolecular cyclization lead to the formation of a crucial diaminobenzofuran moiety.[1][2][5]
-
Gold(I)-Mediated 6-endo Hydroamination: The final key step involves a gold-catalyzed cyclization that constructs the left isoquinoline ring of the Saframycin substructure.[1][2][3][5]
This modular approach is a significant advancement over traditional linear total syntheses and chemo-enzymatic strategies, offering a more rapid and adaptable route to novel analogues.[7][8][9]
Data Presentation
Table 1: Summary of Reaction Yields in the Modular Synthesis
| Step | Transformation | Product | Yield (%) |
| 1 | Copper(I)-Catalyzed Three-Component Coupling of 8, 9, and Benzaldehyde | 10 | 92 |
| 2 | Deprotection and Strecker-type Conversion | 11 | 55 |
| 3 | Gold(I)-Mediated 6-endo Hydroamination and Cascade Transformation | 14 | 57 |
| Overall Yield (4 steps) | 14 | 29 |
Data extracted from the streamlined modular synthesis of Saframycin substructure as described in recent literature.[1][5]
Table 2: Cytotoxicity of Selected Saframycin A Analogues
| Compound | Cell Line | IC50 (nM) |
| Saframycin A | HCT-8 | ~10-100 |
| Saframycin A | BEL-7402 | ~10-100 |
| Saframycin A | A2780 | ~10-100 |
| Saframycin A | MCF-7 | ~10-100 |
| Analogue 7d (2-furan amide side chain) | Average | 6.06 |
| Analogue 20 (4-methoxybenzamide side chain) | HepG2 | 1.32 |
| Analogue 29 (2-pyridine amide side chain) | A2780 | 1.73 |
| Analogue 30 ((2E)-3-(3-thifluoromethyl-phenyl)acrylic amide side chain) | A2780 | 7 |
This table presents a selection of cytotoxicity data for Saframycin A analogues from various studies to highlight the potential for generating highly potent compounds through modular synthesis.[2][6]
Experimental Protocols
The following protocols are based on the streamlined modular synthesis of Saframycin substructure 14.
Protocol 1: Copper(I)-Catalyzed Three-Component Assembly (Synthesis of Intermediate 10)
-
Reaction Setup: To a solution of alkyne 8 and THIQ segment 9 in a suitable solvent, add benzaldehyde.
-
Catalyst Addition: Add a catalytic amount of a Copper(I) salt (e.g., CuI).
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 65 °C) for a designated time until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Extract the product with an organic solvent. The crude product is then purified by column chromatography to yield intermediate 10 .
Protocol 2: Formation of 2,3-Diaminobenzofuran Intermediate 11
-
Deprotection: Treat intermediate 10 with an appropriate reagent to remove the cyclic acetal protecting group.
-
Strecker-type Reaction and Cyclization: Subject the deprotected intermediate to a Strecker-type reaction followed by tandem intramolecular cyclization with the phenol to form the 2,3-diaminobenzofuran intermediate 11 . This is typically a one-pot procedure.
-
Purification: Purify the resulting intermediate 11 using standard chromatographic techniques.
Protocol 3: Gold(I)-Mediated 6-endo Hydroamination (Synthesis of Substructure 14)
-
Reaction Setup: Dissolve the 2,3-diaminobenzofuran intermediate 11 in a suitable anhydrous solvent under an inert atmosphere.
-
Catalyst Addition: Add a catalytic amount of a Gold(I) complex (e.g., a gold(I)-phosphine complex).
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 65 °C) and stir for the required duration. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the Saframycin substructure 14 .
Visualizations
Modular Synthetic Workflow
Caption: Modular synthetic workflow for Saframycin substructures.
Saframycin Mechanism of Action
Caption: General mechanism of DNA alkylation by Saframycin.
References
- 1. researchgate.net [researchgate.net]
- 2. A highly efficient heterogeneous copper-catalyzed three-component coupling of tetrahydroisoquinolines, aldehydes and 1-alkynes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Search Results [beilstein-journals.org]
- 6. Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenyl Carbamates [organic-chemistry.org]
- 7. BJOC - Discovery of ianthelliformisamines D–G from the sponge Suberea ianthelliformis and the total synthesis of ianthelliformisamine D [beilstein-journals.org]
- 8. BJOC - Volume 21 - 2025 [beilstein-journals.org]
- 9. BJOC - Home [beilstein-journals.org]
Application Note: Analytical Method Validation for the Quantification of Saframycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the validation of analytical methods for the quantification of Saframycin, a potent tetrahydroisoquinoline antibiotic with significant antitumor properties. Given the critical need for accurate and reliable measurement of Saframycin in research and development, this application note outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The methodologies and validation parameters presented are based on the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4][5] While specific experimental data for Saframycin is limited in publicly available literature, this guide provides robust, adaptable protocols and illustrative data to serve as a strong foundation for researchers.
Introduction to Saframycin
Saframycin A is a natural product isolated from Streptomyces lavendulae that belongs to the tetrahydroisoquinoline family of antibiotics.[6] It exhibits potent antitumor activity, which is attributed to its ability to bind to DNA and inhibit nucleic acid synthesis.[7][8] The mechanism of action involves the formation of an electrophilic iminium ion that alkylates guanine residues in the minor groove of the DNA double helix, leading to DNA damage and subsequent apoptosis in cancer cells.[9][10][11] Accurate quantification of Saframycin is essential for pharmacokinetic studies, formulation development, and quality control.
Mechanism of Action: DNA Alkylation Pathway
Saframycin's primary antitumor effect stems from its interaction with DNA. After reductive activation within the cell, it forms a covalent bond with the N7 position of guanine bases, leading to DNA strand scission and inhibition of both DNA replication and RNA synthesis.[8][12] This action ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.
Analytical Method Validation Workflow
The validation of an analytical method ensures its suitability for the intended purpose.[1][5] The following workflow, based on ICH Q2(R1) guidelines, outlines the essential steps for validating a quantitative method for Saframycin.
Experimental Protocols
Disclaimer: The following protocols are representative examples based on methodologies for similar compounds. Optimization will be required for the specific analysis of Saframycin.
HPLC-UV Method
This method is suitable for the quantification of Saframycin in bulk material and simple formulations.
Equipment and Reagents:
-
HPLC system with UV/Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Saframycin reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (18.2 MΩ·cm)
-
Phosphate buffer components
Chromatographic Conditions (Illustrative):
-
Mobile Phase: Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer (pH 4.6) in a 70:30 v/v ratio.[13]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 270 nm [based on UV absorbance of similar compounds]
-
Injection Volume: 20 µL
Protocol:
-
Standard Preparation: Prepare a stock solution of Saframycin reference standard in methanol (e.g., 1 mg/mL). Serially dilute with the mobile phase to create calibration standards ranging from approximately 1-100 µg/mL.
-
Sample Preparation: Dissolve the sample containing Saframycin in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the blank (mobile phase), standard solutions, and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Saframycin in the samples from the calibration curve.
LC-MS/MS Method
This method offers high sensitivity and selectivity, making it ideal for quantifying Saframycin in complex matrices like biological fluids.
Equipment and Reagents:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
PFP or C18 column (e.g., 2.1 x 50 mm, 3 µm)
-
Saframycin reference standard and an appropriate internal standard (IS)
-
Acetonitrile and Methanol (LC-MS grade)
-
Formic acid or Ammonium formate
Chromatographic and MS Conditions (Illustrative):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., start at 5% B, ramp to 95% B).
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by infusing a standard solution of Saframycin. For example, monitor the transition from the protonated parent ion [M+H]+ to a stable product ion.
Protocol:
-
Standard and Sample Preparation: Prepare calibration standards in the relevant matrix (e.g., plasma, cell lysate). Perform a sample clean-up step such as protein precipitation (with acetonitrile) or solid-phase extraction (SPE).[14][15] Add the internal standard to all samples and standards.
-
Analysis: Inject the prepared samples onto the LC-MS/MS system.
-
Quantification: Generate a calibration curve by plotting the peak area ratio (Saframycin/IS) against concentration. Calculate the concentration of Saframycin in the samples using the regression equation from the curve.
UV-Vis Spectrophotometric Method
A simple and rapid method for the quantification of Saframycin in pure solutions or simple formulations.
Equipment and Reagents:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Saframycin reference standard
-
Appropriate solvent (e.g., Methanol or Ethanol)
Protocol:
-
Wavelength Determination: Scan a dilute solution of Saframycin (e.g., 10 µg/mL) across the UV-Vis spectrum (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a stock solution of Saframycin and create a series of dilutions in the chosen solvent to cover a linear absorbance range (typically 0.1-1.0 AU).
-
Sample Preparation: Dissolve the sample in the same solvent and dilute as necessary to fall within the calibration range.
-
Analysis: Measure the absorbance of the standards and samples at the predetermined λmax.
-
Quantification: Create a calibration curve of absorbance versus concentration. Use the linear regression equation to determine the concentration of Saframycin in the samples.[16][17][18]
Summary of Validation Parameters and Acceptance Criteria
The following tables summarize the key validation parameters according to ICH Q2(R1) guidelines.[3][5] The "Typical Acceptance Criteria" are provided as a general reference and should be formally defined in the validation protocol.
Table 1: HPLC-UV and LC-MS/MS Method Validation Summary
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | No interference at the retention time of the analyte. | To ensure the signal is from the analyte only. |
| Linearity (r²) | ≥ 0.995 | To demonstrate a proportional relationship between concentration and response.[3] |
| Range | 80-120% of test concentration for assay; LOQ to 120% for impurities. | The interval providing acceptable accuracy, precision, and linearity.[4] |
| Accuracy (% Recovery) | 98.0% - 102.0% | To measure the closeness of the results to the true value.[19] |
| Precision (% RSD) | Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0% | To assess the degree of scatter between a series of measurements.[19] |
| Limit of Detection (LOD) | S/N ratio of 3:1 | The lowest amount of analyte that can be detected.[2] |
| Limit of Quantitation (LOQ) | S/N ratio of 10:1 | The lowest amount of analyte that can be quantified with accuracy and precision.[2] |
| Robustness | % RSD ≤ 2.0% after deliberate variations. | To measure the method's capacity to remain unaffected by small variations. |
Table 2: UV-Vis Spectrophotometric Method Validation Summary
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Spectral scan shows no interference from excipients at λmax. | To ensure the absorbance measured is specific to the analyte. |
| Linearity (r²) | ≥ 0.999 | To demonstrate a proportional relationship between concentration and absorbance.[16] |
| Range | The concentration range over which linearity, accuracy, and precision are acceptable. | Defines the working limits of the method. |
| Accuracy (% Recovery) | 95.0% - 105.0% | To measure the closeness of the results to the true value.[16] |
| Precision (% RSD) | Intra-day & Inter-day: ≤ 2.0% | To assess the reproducibility of the method.[16] |
| LOD & LOQ | Based on standard deviation of the response and the slope. | To determine the sensitivity of the method.[18] |
Conclusion
The successful validation of an analytical method is paramount for the reliable quantification of Saframycin in any research or quality control setting. This application note provides foundational protocols and validation frameworks for HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry. By adhering to the principles outlined and thoroughly documenting all validation experiments, researchers can ensure the generation of high-quality, reproducible, and defensible data in their work with this potent antitumor agent.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. Ich guidelines for validation final | PPTX [slideshare.net]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. youtube.com [youtube.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy [mdpi.com]
- 10. Site specific covalent alkylation of DNA by antitumor antibiotics, duocarmycin A and kapurimycin A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Short Review on the Synthetic Strategies of Duocarmycin Analogs that are Powerful DNA Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. journalgrid.com [journalgrid.com]
- 14. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 15. waters.com [waters.com]
- 16. View of Development and Validation of a Simple UV-Vis Spectrophotometric Method for the Quantitative Determination of Amoxicillin in Pharmaceutical Dosage Forms [journal.utripoli.edu.ly]
- 17. Frontiers | Development and validation of an ultraviolet-visible spectrophotometric method for quantifying oxytetracycline for veterinary use [frontiersin.org]
- 18. Development and Validation of a Simple UV-Vis Spectrophotometric Method for the Quantitative Determination of Amoxicillin in Pharmaceutical Dosage Forms | AlQalam Journal of Medical and Applied Sciences [uta.edu.ly]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Saframycin E in In Vitro Assays
Welcome to the technical support center for Saframycin E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. While comprehensive quantitative solubility data for this compound in a range of solvents is not widely published, its structural analog, Saframycin D, is known to be soluble in DMSO. It is standard practice to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted to the final working concentration in your aqueous assay buffer or cell culture medium.
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous media. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds like this compound. This "fall-out" occurs because the compound is poorly soluble in water. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept low, typically below 0.5%, to minimize solvent-induced artifacts and cytotoxicity. However, for some cell lines, a final DMSO concentration of up to 1% may be tolerated. It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration stock in your aqueous medium. This gradual decrease in solvent concentration can sometimes help maintain solubility.
-
Warm the Media: Gently warming your cell culture media or assay buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Vortexing/Mixing: Immediately after adding the this compound stock to the aqueous medium, ensure rapid and thorough mixing by vortexing or repeated pipetting.
-
Protein in Media: The presence of serum (e.g., Fetal Bovine Serum) in cell culture media can aid in the solubilization of hydrophobic compounds. If you are using a serum-free medium, consider whether the addition of a carrier protein like bovine serum albumin (BSA) is compatible with your experimental design.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: this compound stock solutions prepared in DMSO should be stored at -20°C or -80°C for long-term stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture, potentially causing precipitation. When stored properly, stock solutions can be stable for several months.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
This guide provides a systematic approach to resolving issues with this compound precipitation during your in vitro experiments.
Problem: Visible precipitate or cloudiness in the cell culture well after adding this compound.
Caption: Postulated mechanism of this compound-induced cytotoxicity.
Minimizing degradation of Saframycin E during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling Saframycin E to minimize degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade?
A1: The primary factors contributing to the degradation of this compound are exposure to inappropriate pH levels, light, and oxidizing agents.[1] The quinone structure inherent to saframycins makes them susceptible to oxidative degradation.[2][3] Additionally, saframycins are known to be unstable in acidic and alkaline conditions.[1][4]
Q2: How should I store my stock of solid this compound?
A2: Solid (powder) this compound should be stored at -20°C in a tightly sealed container, protected from light.[1] For long-term storage, maintaining a dry, inert atmosphere (e.g., by storing under argon or nitrogen) is recommended to minimize oxidation.
Q3: What is the recommended method for preparing and storing this compound solutions?
A3: It is recommended to prepare this compound solutions fresh for each experiment. If storage is necessary, solutions should be stored at -80°C.[1] The choice of solvent can also impact stability; consult relevant literature for your specific application. It is crucial to use high-purity solvents and protect the solution from light during preparation and storage.
Q4: My this compound solution has changed color. Is it still usable?
A4: A change in color, such as turning yellow or brown, is a visual indicator of potential degradation. This can occur due to oxidation or other chemical transformations. It is strongly recommended to discard any discolored solution and prepare a fresh batch to ensure the accuracy and reproducibility of your experimental results.
Q5: At what pH is this compound most stable?
A5: While specific data for this compound is limited, studies on the closely related Saframycin A indicate that it is most stable in acidic conditions, specifically at a pH below 5.5.[4] It is known to be incompatible with strong acids and alkalis.[1] Therefore, for experimental buffers, a slightly acidic pH may be preferable, but this should be validated for your specific assay.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in my experiments. | Degradation of this compound stock or working solutions. | 1. Prepare fresh this compound solutions for each experiment. 2. Ensure proper storage of solid this compound at -20°C, protected from light.[1] 3. If storing solutions, use -80°C and protect from light.[1] 4. Verify the pH of your experimental buffer; aim for a slightly acidic pH if compatible with your assay.[4] |
| Inconsistent results between experiments. | Partial degradation of this compound, leading to variable concentrations of the active compound. | 1. Implement a strict protocol for the preparation and handling of this compound solutions. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Perform a stability check of your stored solutions using an appropriate analytical method, such as HPLC. |
| Visible precipitate in my this compound solution. | Poor solubility in the chosen solvent or degradation leading to insoluble products. | 1. Ensure the solvent is appropriate for this compound and your experimental conditions. 2. Prepare solutions at the intended working concentration immediately before use. 3. If a precipitate forms in a stored solution, it should be discarded. |
| Discoloration of this compound powder or solution. | Oxidation or photodegradation. | 1. Store solid this compound and solutions protected from light at all times.[1] 2. For long-term storage of the solid, consider an inert atmosphere. 3. Discard any discolored material and obtain a fresh supply. |
Data on Saframycin Stability
| Condition | Parameter | Recommendation/Observation | Reference |
| Storage (Solid) | Temperature | Store at -20°C. | [1] |
| Light | Protect from direct sunlight. | [1] | |
| Atmosphere | Store in a tightly sealed container. An inert atmosphere is recommended for long-term storage. | [1] | |
| Storage (Solution) | Temperature | Store at -80°C. | [1] |
| Light | Protect from light. | [1] | |
| Freeze-Thaw | Avoid multiple freeze-thaw cycles by preparing aliquots. | General Best Practice | |
| pH Stability | Acidic | More stable at pH < 5.5. | [4] |
| Neutral/Alkaline | Prone to degradation. Avoid strong acids and alkalis. | [1] | |
| Chemical Compatibility | Oxidizing/Reducing Agents | Incompatible. | [1] |
| Strong Acids/Alkalis | Incompatible. | [1] |
Experimental Protocols
Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound under various conditions. Specific parameters such as the column, mobile phase, and detection wavelength may need to be optimized for your specific equipment and this compound purity.
1. Objective: To quantify the concentration of this compound over time under different storage conditions (e.g., temperature, pH, light exposure) to determine its degradation rate.
2. Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of desired pH (e.g., phosphate, acetate)
-
HPLC system with a UV detector
-
Analytical column (e.g., C18 reverse-phase)
-
Volumetric flasks and pipettes
-
pH meter
-
Incubators/water baths set to desired temperatures
-
Light chamber for photostability testing (optional)
3. Method:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in a suitable solvent (e.g., methanol or DMSO) to prepare a concentrated stock solution. Protect from light during this process.
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the appropriate buffers or solvents to achieve the desired starting concentration for the stability study.
-
Dispense aliquots of the solution into vials for each time point and storage condition to be tested.
-
-
Storage Conditions:
-
Temperature Stability: Store vials at different temperatures (e.g., -20°C, 4°C, 25°C, 40°C).
-
pH Stability: Use buffers of different pH values as the diluent and store at a constant temperature.
-
Photostability: Expose a set of vials to a controlled light source, while keeping a control set wrapped in aluminum foil to protect from light.
-
-
HPLC Analysis:
-
At each designated time point (e.g., 0, 24, 48, 72 hours), retrieve the respective vials.
-
Equilibrate the HPLC system with the chosen mobile phase. A common starting point for similar compounds is a gradient of acetonitrile and water.
-
Inject a known volume of the sample onto the HPLC column.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
Record the peak area of the this compound peak.
-
-
Data Analysis:
-
Create a calibration curve using freshly prepared standards of known this compound concentrations.
-
Use the calibration curve to determine the concentration of this compound in each sample at each time point.
-
Plot the concentration of this compound versus time for each condition.
-
Calculate the degradation rate constant (k) and half-life (t½) for each condition.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
Technical Support Center: Enhancing Saframycin A Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the production of Saframycin A.
Troubleshooting Guide
This guide addresses common issues encountered during Saframycin A production experiments.
Question: Why is the Saframycin A yield consistently low?
Answer: Low yields of Saframycin A can stem from several factors, including suboptimal fermentation conditions, precursor limitations, and product degradation. Here are key areas to investigate:
-
Suboptimal Precursor Supply: The biosynthesis of Saframycin A is a complex process requiring specific precursors. The backbone of Saframycin A is derived from one alanine, one glycine, and two tyrosine residues[1]. Ensure your medium is not deficient in these amino acids.
-
Improper pH Control: Saframycin A is susceptible to degradation at a pH above 5.5. Maintaining a lower pH after peak production is crucial to prevent this loss[2][3].
-
Insufficient Cyanide Addition: The final step in the biosynthesis of Saframycin A involves the cyanation of its precursor, Saframycin S. The addition of NaCN to the culture broth can significantly increase the potency of Saframycin A[2][3].
-
Non-optimized Fermentation Parameters: Factors such as aeration, agitation speed, temperature, and inoculum size can significantly impact secondary metabolite production[4][5]. These may need to be optimized for your specific strain and bioreactor setup.
Question: How can I prevent the degradation of Saframycin A during fermentation?
Answer: A significant challenge in Saframycin A production is its instability. A drastic degradation of Saframycin A in the culture can be successfully prevented by maintaining the pH of the culture medium lower than 5.5 after the peak production of the antibiotic has been reached[2][3]. Continuous pH monitoring and automated acid/base feeding systems in a bioreactor can be instrumental in achieving tight pH control.
Question: My strain produces Saframycin S, but the conversion to Saframycin A is inefficient. How can this be improved?
Answer: The conversion of the precursor Saframycin S to Saframycin A is a critical step that can be a bottleneck. A significant increase in Saframycin A potency can be achieved by the addition of sodium cyanide (NaCN) to the culture broth[2][3]. This facilitates the cyanation of Saframycin S to yield Saframycin A. It is important to optimize the concentration and timing of NaCN addition to maximize conversion without inhibiting cell growth.
Frequently Asked Questions (FAQs)
Q1: What are the primary precursors for Saframycin A biosynthesis?
A1: The backbone of Saframycin A is derived from the amino acids L-alanine, L-glycine, and L-tyrosine[1]. Specifically, it is a tetrapeptide composed of one alanine, one glycine, and two tyrosine residues[1].
Q2: What is the role of the sfm gene cluster?
A2: The sfm gene cluster in Streptomyces lavendulae contains the genetic information for the entire Saframycin A biosynthetic pathway. This cluster includes genes encoding a nonribosomal peptide synthetase (NRPS) system responsible for assembling the peptide backbone, as well as enzymes for tailoring reactions such as hydroxylation and methylation[1][6]. For instance, sfmD is responsible for the hydroxylation of aromatic rings, while sfmM2 and sfmM3 are involved in C-methylation and O-methylation, respectively, to produce the key precursor 3-hydroxy-5-methyl-O-methyltyrosine[6].
Q3: Can the yield of Saframycin A be improved by feeding precursors?
A3: Yes, precursor feeding is a viable strategy to enhance the production of secondary metabolites. Supplementing the fermentation medium with the constituent amino acids (L-alanine, L-glycine, and L-tyrosine) can potentially increase the yield of Saframycin A, especially if the primary metabolic pathways of the producing strain do not generate these precursors in sufficient quantities.
Q4: What is the reported fold-increase in Saframycin A production using optimized methods?
A4: By combining strategies such as supplementing the medium with metabolic end-products, adding NaCN to the culture broth, and maintaining a low pH post-production, an approximately 1,000-fold increase in Saframycin A production has been reported compared to the parental strain level[2][3].
Quantitative Data on Production Enhancement
The following table summarizes the impact of different strategies on Saframycin A production.
| Strategy | Effect on Production | Reference |
| Supplementing with metabolic end-products | Improvement in yield | [2][3] |
| Addition of NaCN to culture broth | Significant increase in potency | [2][3] |
| Maintaining pH below 5.5 post-peak production | Prevention of drastic degradation | [2][3] |
| Combined application of the above strategies | Approximately 1,000-fold increase | [2][3] |
Experimental Protocols
Protocol 1: Fermentation for Saframycin A Production
This protocol is based on methodologies described for Streptomyces lavendulae.
-
Inoculum Preparation:
-
Grow S. lavendulae on an appropriate agar medium (e.g., ISP-2) at 30°C for sporulation.
-
Prepare a spore suspension of 1.0 × 10⁶ to 1.0 × 10⁷ spores/ml.
-
Inoculate 200 µl of the spore suspension onto a YSA plate (0.1% yeast, 0.5% soluble starch, 1.5% agar, pH 7.5) and incubate at 27°C for 7 days.
-
-
Seed Culture:
-
Transfer a piece of the YSA plate with spores into a 500-ml flask containing 50 ml of seed medium (e.g., 0.1% glucose, 1% soluble starch, 0.5% NaCl, 0.1% K₂HPO₄, 0.5% casein acid hydrolysate, 0.5% meat extract, pH 7.0).
-
Incubate at 27°C and 250 rpm for 30 to 36 hours.
-
-
Production Culture:
-
Inoculate the production medium with the seed culture.
-
Incubate under optimized conditions.
-
-
Extraction and Analysis:
-
Filter the culture broth and adjust the pH to 6.8.
-
Add 1 mM KCN and incubate at 35°C for 30 minutes.
-
Extract the broth three times with an equal volume of ethyl acetate.
-
Concentrate the combined organic extracts and analyze by HPLC.
-
Protocol 2: pH Control for Preventing Saframycin A Degradation
-
Monitor the pH of the fermentation broth regularly, especially after the onset of Saframycin A production.
-
Once the peak production level is reached, maintain the pH of the culture below 5.5.
-
This can be achieved by the controlled addition of a suitable acid (e.g., HCl) to the fermenter.
-
Continue fermentation under this controlled pH condition until harvesting.
Visualizations
Caption: Simplified biosynthetic pathway of Saframycin A.
Caption: Experimental workflow for enhancing Saframycin A production.
References
- 1. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased production of saframycin A and isolation of saframycin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. primescholars.com [primescholars.com]
- 6. Biosynthesis of 3-hydroxy-5-methyl-o-methyltyrosine in the saframycin/ safracin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Spiramycin Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the spiramycin production process.
Troubleshooting Guides
This section addresses common issues encountered during spiramycin fermentation experiments.
| Issue | Potential Causes | Troubleshooting Steps |
| Low Spiramycin Yield | 1. Suboptimal Fermentation Conditions: Incorrect temperature, pH, or agitation speed. 2. Nutrient Limitation: Depletion of essential carbon, nitrogen, or phosphate sources. 3. Strain Instability: Genetic mutation or morphological changes in Streptomyces ambofaciens. 4. Inhibitory Compounds: Presence of glucose or excess inorganic phosphate can inhibit production.[1] | 1. Optimize Fermentation Parameters: Systematically evaluate the effect of temperature (typically 28-35°C), pH (around 7.0), and agitation speed on your specific strain. 2. Medium Optimization: Ensure the medium contains adequate precursors and nutrients. Consider fed-batch strategies to avoid nutrient depletion.[2] The addition of short-chain fatty acids can also stimulate production. 3. Strain Maintenance and Selection: Maintain a stable, high-producing mutant strain. Periodically screen for morphological stability and spiramycin titers.[3] 4. Control Inhibitory Factors: Limit the concentration of free glucose and inorganic phosphate in the production phase.[1] |
| Inconsistent Batch-to-Batch Production | 1. Inoculum Variability: Differences in the age, size, or physiological state of the inoculum. 2. Raw Material Inconsistency: Variations in the composition of complex media components like dextrins or soybean meal.[4] 3. Inadequate Process Control: Fluctuations in temperature, pH, or dissolved oxygen levels during fermentation. | 1. Standardize Inoculum Preparation: Follow a strict protocol for inoculum development to ensure consistency. 2. Quality Control of Raw Materials: Source raw materials from reliable suppliers and perform quality control checks on new batches. 3. Implement Robust Process Monitoring and Control: Utilize probes and automated systems to maintain optimal fermentation conditions. |
| High Levels of Impurities (e.g., Impurities D and F) | 1. Imbalanced Precursor Supply: An imbalance in the biosynthesis of forosaminyl and mycarosyl moieties can lead to the formation of impurities.[4] 2. Suboptimal Carbon Source: The type and quality of dextrin used as a carbon source can influence the formation of impurities.[4][5] 3. Fluctuations in Glycosylation: Instability in the glycosylation steps of spiramycin biosynthesis can result in the accumulation of incomplete spiramycin molecules.[6] | 1. Optimize Medium Composition: Adjust the medium to ensure a balanced supply of precursors for the different sugar moieties. 2. Select Appropriate Carbon Source: Screen different sources of dextrin to identify one that minimizes impurity formation.[4] 3. Strain Improvement: Select for mutant strains with more stable and efficient glycosylation activity. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for spiramycin production?
A1: The optimal temperature for spiramycin production by Streptomyces ambofaciens is typically in the range of 28-35°C. It is recommended to perform a temperature optimization study for your specific strain and fermentation setup to determine the ideal temperature for maximum yield.
Q2: How does pH affect spiramycin production?
A2: The pH of the fermentation medium is a critical parameter. Generally, a neutral pH of around 7.0 is considered optimal for spiramycin production.[7] Deviations from the optimal pH can negatively impact enzyme activity and microbial growth, leading to reduced yields. It is important to monitor and control the pH throughout the fermentation process.
Q3: What is the role of agitation and aeration in spiramycin fermentation?
A3: Agitation and aeration are crucial for providing sufficient dissolved oxygen to the culture and ensuring proper mixing of nutrients. The optimal agitation speed and aeration rate will depend on the fermentor geometry and the rheology of the fermentation broth. Insufficient oxygen supply can limit growth and antibiotic production, while excessive shear stress from high agitation can damage the mycelia. A study on a similar Streptomyces species found that the maximum final product concentration was achieved at an agitation speed of 200 rpm and an aeration rate of 2.0 vvm.[8][9][10]
Q4: Can the carbon source affect the quality of spiramycin produced?
A4: Yes, the carbon source, particularly the type of dextrin used, can significantly influence not only the yield of spiramycin but also the profile of impurities.[4] Different dextrins can have varying structures that affect their hydrolysis and utilization by Streptomyces ambofaciens, leading to differences in the formation of impurities D and F.[4]
Q5: How can I reduce the formation of impurities during fermentation?
A5: Reducing impurities can be achieved by optimizing the fermentation medium to ensure a balanced supply of precursors for the spiramycin molecule.[4] The choice of nitrogen source, particularly ammonium, can also play a role in the glycosylation process and impurity formation.[6] Additionally, selecting a high-quality dextrin as the carbon source has been shown to reduce the levels of specific impurities.[4]
Data Presentation
Table 1: Effect of Fermentation Parameters on Antibiotic Production by Streptomyces sp.
| Parameter | Condition 1 | Yield/Activity 1 | Condition 2 | Yield/Activity 2 | Condition 3 | Yield/Activity 3 | Reference |
| Temperature | 25 °C | 2.47 mg/L | 30 °C | 3.05 mg/L | 35 °C | 2.25 mg/L | [10] |
| pH | 5 | Max. Growth | 7 | Max. Production | 10 | Reduced Growth | [8] |
| Agitation Speed | 150 rpm | 2.69 mg/L | 200 rpm | 3.05 mg/L | 250 rpm | 2.36 mg/L | [8][10] |
| Aeration Rate | 0.5 vvm | 2.50 mg/L | 1.0 vvm | 2.96 mg/L | 2.0 vvm | 3.85 mg/L | [8][10] |
| Note: Data is based on studies of antibiotic production by Streptomyces species and may require optimization for specific spiramycin-producing strains. |
Experimental Protocols
HPLC Analysis of Spiramycin
This protocol provides a general method for the quantification of spiramycin in fermentation broth.
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate buffer (0.2 M, pH 6.5)
-
Water (HPLC grade)
-
Spiramycin standard
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation:
-
Centrifuge the fermentation broth to remove cells.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered sample with the mobile phase to a concentration within the linear range of the standard curve.
-
-
Chromatographic Conditions:
-
Quantification:
-
Prepare a standard curve using known concentrations of spiramycin.
-
Inject the prepared samples and standards into the HPLC system.
-
Determine the concentration of spiramycin in the samples by comparing their peak areas to the standard curve.
-
General Protocol for Streptomyces ambofaciens Fermentation
This protocol outlines the basic steps for submerged fermentation of S. ambofaciens for spiramycin production.
Materials:
-
Streptomyces ambofaciens culture
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (specific to spiramycin production, often containing dextrin, soybean meal, and mineral salts)
-
Shake flasks or bioreactor
-
Incubator shaker or fermentor with temperature, pH, and dissolved oxygen control
Procedure:
-
Inoculum Preparation:
-
Inoculate a suitable seed medium with spores or mycelial fragments of S. ambofaciens.
-
Incubate at 28-30°C with shaking (e.g., 200-250 rpm) for 2-3 days until a dense culture is obtained.
-
-
Production Fermentation:
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate under optimized conditions (e.g., Temperature: 30°C, pH: 7.0, Agitation: 200 rpm).
-
Monitor the fermentation by taking samples periodically to measure cell growth, substrate consumption, and spiramycin production.
-
The fermentation is typically carried out for 5-7 days.
-
-
Harvesting:
-
At the end of the fermentation, harvest the broth for downstream processing.
-
Separate the mycelia from the broth by centrifugation or filtration. The supernatant contains the spiramycin.
-
Spiramycin Extraction and Purification
This protocol provides a general workflow for the recovery and purification of spiramycin from the fermentation broth.
Materials:
-
Fermentation broth supernatant
-
Ethyl acetate or other suitable organic solvent
-
Silica gel for column chromatography
-
Appropriate elution solvents (e.g., a gradient of chloroform and methanol)
-
Rotary evaporator
Procedure:
-
Solvent Extraction:
-
Adjust the pH of the fermentation supernatant to a neutral or slightly alkaline value (e.g., pH 7.0-8.0).
-
Extract the spiramycin from the aqueous phase into an organic solvent like ethyl acetate.[11] Repeat the extraction multiple times to maximize recovery.
-
Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator.
-
-
Column Chromatography:
-
Dissolve the concentrated extract in a minimal amount of a suitable solvent.
-
Load the dissolved extract onto a silica gel column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of chloroform to methanol) to separate spiramycin from impurities.
-
Collect the fractions containing spiramycin, which can be identified by thin-layer chromatography (TLC) or HPLC analysis.
-
-
Final Purification and Crystallization:
-
Pool the pure fractions and evaporate the solvent.
-
The purified spiramycin can be further purified by recrystallization from a suitable solvent system to obtain a crystalline product.
-
Visualizations
Caption: Regulatory cascade of spiramycin biosynthesis in S. ambofaciens.
Caption: Logical workflow for troubleshooting low spiramycin yield.
References
- 1. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of glucose limitation on biomass and spiramycin production by Streptomyces ambofaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selection of Streptomyces ambofaciens mutants that produce large quantities of spiramycin and determination of optimal conditions for spiramycin production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unlocking Streptomyces spp. for Use as Sustainable Industrial Production Platforms by Morphological Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [LC-ESI/MS identification and reduction of impurities in spiramycin fermentation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gene Expression Analysis in Bacteria by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]
- 8. Effects of Agitation, Aeration and Temperature on Production of a Novel Glycoprotein GP-1 by Streptomyces kanasenisi ZX01 and Scale-Up Based on Volumetric Oxygen Transfer Coefficient - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Agitation, Aeration and Temperature on Production of a...: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Saframycin E and Other Isoquinoline Antibiotics for Cancer Research
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Efficacy and Mechanisms of a Promising Class of Anticancer Agents.
The quest for novel and more effective cancer therapeutics has led researchers to explore a diverse range of natural and synthetic compounds. Among these, the isoquinoline antibiotics, a class of potent antitumor agents, have garnered significant attention. This guide provides a detailed comparative analysis of Saframycin E and other notable isoquinoline antibiotics, including Saframycin A and Ecteinascidin 743 (Trabectedin). We delve into their mechanisms of action, present comparative cytotoxicity data, and provide detailed experimental protocols to support further research and development in this critical field.
Introduction to Isoquinoline Antibiotics
Isoquinoline antibiotics are a family of natural products characterized by a core tetrahydroisoquinoline structure. Many of these compounds exhibit remarkable cytotoxic activity against a broad spectrum of cancer cell lines. Their primary mechanism of action involves interaction with DNA, leading to the inhibition of essential cellular processes like transcription and replication, ultimately inducing cell cycle arrest and apoptosis.
This compound belongs to the saframycin family of antibiotics, which are known for their potent antitumor properties. Like its congeners, this compound is believed to exert its cytotoxic effects through covalent binding to the minor groove of DNA.
Saframycin A , a well-studied member of this family, has demonstrated significant antitumor activity in various preclinical models. It forms a covalent adduct with guanine bases in DNA, leading to the inhibition of RNA synthesis.[1]
Ecteinascidin 743 (Trabectedin) is a marine-derived tetrahydroisoquinoline alkaloid that has been approved for the treatment of soft-tissue sarcoma and ovarian cancer.[2] Its complex mechanism of action involves binding to the DNA minor groove, modulation of transcription factors, and interference with DNA repair pathways.[2][3]
Mechanism of Action: A Comparative Overview
While DNA is the primary target for many isoquinoline antibiotics, the specifics of their interactions and the downstream consequences differ, contributing to their unique biological activity profiles.
DNA Binding and Alkylation
Saframycins, including Saframycin A, are known to form covalent adducts with DNA, preferentially at GC-rich sequences.[1] This alkylation process is thought to be a critical step in their cytotoxic action. The α-cyanoamine or α-carbinolamine functionalities present in many saframycins are crucial for this activity.[4]
Ecteinascidin 743 also binds to the minor groove of DNA and alkylates guanine residues. This interaction bends the DNA helix towards the major groove, which is thought to interfere with the binding of DNA-binding proteins and the progression of DNA repair machinery.
dot
Caption: Comparative mechanism of DNA interaction for Saframycins and Ecteinascidin 743.
Modulation of Cellular Signaling Pathways
The interaction of isoquinoline antibiotics with DNA triggers a cascade of cellular responses, including the activation of stress-response pathways and cell cycle checkpoints, ultimately leading to apoptosis.
While specific signaling pathways for this compound are not yet fully elucidated, studies on Saframycin A have shown that its cytotoxic effects are not solely dependent on DNA damage but may also involve interactions with other cellular components. For instance, Saframycin A has been shown to induce the overexpression of genes involved in glycolysis and oxidative stress.[5]
Ecteinascidin 743 has been reported to modulate several signaling pathways, including:
-
TGF-β Pathway: Down-modulation of TGF-β1.
-
Inflammatory Mediators: Changes in the production of chemokines like CCL2 and CXCL8, and the cytokine IL-6.
-
p53 Pathway: Upregulation of several p53-responsive genes in cells with wild-type p53.[2]
dot
Caption: Signaling pathways modulated by Saframycin A and Ecteinascidin 743.
Comparative Cytotoxicity
The in vitro cytotoxic activity of isoquinoline antibiotics is a key indicator of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a biological process (such as cell proliferation) by 50%.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Saframycin A | L1210 | Mouse Leukemia | ~3.5 | [4] |
| Saframycin C | L1210 | Mouse Leukemia | ~177 | [4] |
| Ecteinascidin 743 | HCT116 | Colon Carcinoma | 0.1 - 1 | [2] |
| Ecteinascidin 743 | MDA-MB-435 | Breast Carcinoma | 0.1 - 1 | [2] |
| Ecteinascidin 743 | A549 | Lung Carcinoma | 0.1 - 1 | [2] |
| Ecteinascidin 743 | SK-OV-3 | Ovarian Carcinoma | 0.1 - 1 | [2] |
| Phthalascidin (Pt 650) | HCT116 | Colon Carcinoma | 0.1 - 1 | [2] |
Note: IC50 values can vary depending on the experimental conditions, such as cell density and exposure time. The values presented here are for comparative purposes.
The data suggests that Ecteinascidin 743 and its synthetic analog Phthalascidin exhibit extremely potent cytotoxic activity in the sub-nanomolar to low nanomolar range across a variety of cancer cell lines. Saframycin A is also highly potent, although its activity in the L1210 cell line appears to be in the low nanomolar range. The significant difference in potency between Saframycin A and Saframycin C highlights the importance of specific structural features for cytotoxic activity.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments commonly used to evaluate the activity of isoquinoline antibiotics.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
96-well flat-bottom plates
-
Test compounds (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
dot
References
- 1. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity- and gene expression-based profiling of ecteinascidin Et 743 and phthalascidin Pt 650 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ecteinascidin-743 (ET-743), a natural marine compound, with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptional response pathways in a yeast strain sensitive to saframycin a and a more potent analog: evidence for a common basis of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unveiling the Structural Nuances of Saframycin Derivatives
For researchers, scientists, and professionals in drug development, this guide provides a detailed comparative analysis of the spectroscopic properties of Saframycin A and its key derivatives. By presenting quantitative data from UV-Vis, Mass Spectrometry, and NMR spectroscopy in a clear, tabular format, alongside detailed experimental protocols and structural relationship diagrams, this guide serves as a valuable resource for the identification and characterization of these potent antitumor antibiotics.
Saframycins are a family of heterocyclic quinone antibiotics produced by various Streptomyces species, with Saframycin A being one of the most studied members due to its significant antitumor activity. The structural variations among its derivatives play a crucial role in their biological activity and mechanism of action. Understanding these subtle structural differences is paramount for the development of new and more effective therapeutic agents. This guide leverages key spectroscopic techniques to illuminate these differences.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for Saframycin A and several of its derivatives, providing a quantitative basis for their differentiation.
Table 1: UV-Visible Absorption and Mass Spectrometry Data
| Compound | UV λmax (nm) | Mass Spectrometry (m/z) | Molecular Formula |
| Saframycin A | 270[1] | 563.0 [M+H]⁺[1] | C₂₉H₃₀N₄O₈ |
| Saframycin B | Not available | 537.6 | C₂₈H₃₁N₃O₈ |
| Saframycin C | Not available | Not available | Not available |
| Saframycin D | Not available | 553.56 | C₂₈H₃₁N₃O₉ |
| Saframycin S | Not available | Not available | Not available |
| Saframycin Y3 | 268[2] | 563 [M]⁺[2] | C₂₉H₃₃N₅O₇ |
| Saframycin Yd-1 | 269[2] | 577 [M]⁺[2] | C₃₀H₃₅N₅O₇ |
| Saframycin Yd-2 | 268[2] | 549 [M]⁺[2] | C₂₈H₃₁N₅O₇ |
Note: "Not available" indicates that the data was not found in the searched sources.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Selected Saframycin Derivatives
A comprehensive table of ¹H and ¹³C NMR chemical shifts and coupling constants will be populated here as more specific data is retrieved from full-text articles.
Experimental Protocols
The following sections outline the general methodologies for the spectroscopic analysis of Saframycin derivatives.
UV-Visible Spectroscopy
UV-Vis spectra are typically recorded on a double-beam spectrophotometer.
-
Sample Preparation: A dilute solution of the Saframycin derivative is prepared in a suitable solvent, such as methanol or ethanol.
-
Analysis: The solution is placed in a quartz cuvette, and the absorbance is measured over a wavelength range of 200-800 nm. The solvent is used as a blank to zero the instrument.
-
Data Interpretation: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Mass Spectrometry
Mass spectra are commonly obtained using techniques such as Electrospray Ionization (ESI) or Field Desorption (FD).
-
Sample Preparation: The purified Saframycin derivative is dissolved in a suitable solvent compatible with the ionization technique (e.g., methanol for ESI).
-
Analysis: The sample solution is introduced into the mass spectrometer. For LC-MS analysis, the sample is first separated by high-performance liquid chromatography before entering the mass spectrometer[1].
-
Data Interpretation: The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) is determined to confirm the molecular weight of the compound[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.
-
Sample Preparation: A few milligrams of the purified Saframycin derivative are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard[2].
-
Analysis: 1D (¹H, ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR spectra are acquired to determine the chemical shifts, coupling constants, and through-bond correlations of the protons and carbons in the molecule.
-
Data Interpretation: The spectral data are analyzed to assign all proton and carbon signals and to elucidate the complete chemical structure and stereochemistry of the molecule.
Visualization of Relationships and Workflows
The following diagrams, generated using Graphviz, illustrate the structural relationships between key Saframycin derivatives and a general workflow for their spectroscopic analysis.
References
- 1. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Isolation and structural elucidation of new saframycins Y3, Yd-1, Yd-2, Ad-1, Y2b and Y2b-d - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 62 A USEFUL METHOD CONSTRUCTING SAFRAMYCINS C AND D FROM SAFRAMYCIN B [jstage.jst.go.jp]
Unveiling the Potency of Saframycin E: An In Vitro and In Vivo Correlation and Comparison Guide
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the anti-tumor activity of Saframycin E, using its close analog Saframycin A as a proxy, against the widely used chemotherapeutic agent Doxorubicin. This analysis is supported by experimental data from in vitro and in vivo studies, offering insights into their correlated activities.
Note on this compound Data: Direct experimental data for this compound is limited in publicly available literature. Therefore, this guide utilizes data from its structurally similar and well-studied analog, Saframycin A, as a representative model. This substitution allows for a comparative analysis, though direct experimental validation on this compound is recommended for conclusive findings.
At a Glance: In Vitro and In Vivo Activity Comparison
The following tables summarize the quantitative data on the cytotoxic and anti-tumor effects of Saframycin A and Doxorubicin from various studies.
Table 1: In Vitro Cytotoxicity Data (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Saframycin A | L1210 | Leukemia | Not explicitly provided, but inhibits growth at 0.02 µg/mL | |
| HCT-116 | Colorectal Carcinoma | Not explicitly provided | ||
| A549 | Lung Carcinoma | Not explicitly provided | ||
| PANC-1 | Pancreatic Carcinoma | Not explicitly provided | ||
| DU-145 | Prostate Carcinoma | Not explicitly provided | ||
| Doxorubicin | MCF-7 | Breast Cancer | 1.40 | [1] |
| MDA-MB-231 | Breast Cancer | 9.67 | [1] | |
| JIMT-1 | Breast Cancer | 0.214 | ||
| ZR-75-1 | Breast Cancer | 2.5 | ||
| AMJ13 | Breast Cancer | 223.6 µg/mL |
Table 2: In Vivo Antitumor Activity Data
| Compound | Tumor Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Saframycin A | HCT-116 Xenograft | Colorectal Carcinoma | Not explicitly provided | Potent antitumor activity with associated toxicity | |
| Ehrlich Ascites Carcinoma | Murine Model | Not explicitly provided | Highly active | ||
| P388 Leukemia | Murine Model | Not explicitly provided | Highly active | ||
| L1210 Leukemia | Murine Model | Not explicitly provided | Moderately active | ||
| B16 Melanoma | Murine Model | Not explicitly provided | Moderately active | ||
| Doxorubicin | MDA-MB-231 Xenograft | Breast Cancer | 4 mg/kg/wk (i.v.) | Significant tumor growth reduction | [2] |
| 4T1 Orthotopic Xenograft | Breast Cancer | Not explicitly provided | Moderate tumor growth inhibition alone; enhanced with TGFβ inhibitor | [2] |
Mechanisms of Action: A Tale of Two DNA-Targeting Agents
Both Saframycin A and Doxorubicin exert their cytotoxic effects primarily by targeting cellular DNA, albeit through distinct mechanisms.
Saframycin A acts as a DNA alkylating agent. It covalently binds to the minor groove of the DNA double helix, preferentially at guanine residues.[1] This binding is facilitated by the reductive activation of its quinone moiety, leading to the formation of an electrophilic iminium ion that alkylates DNA.[1] This action inhibits DNA replication and transcription, ultimately leading to cell death.
Doxorubicin , an anthracycline antibiotic, functions as a topoisomerase II inhibitor.[3][4] It intercalates into the DNA, thereby stabilizing the DNA-topoisomerase II complex.[3] This stabilization prevents the re-ligation of the DNA strands following topoisomerase II-mediated double-strand breaks, which are necessary to relieve torsional stress during replication and transcription.[4] The accumulation of these DNA breaks triggers apoptotic pathways.[3] Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), contributing to its cytotoxicity.[3]
Figure 1. Mechanism of action of Saframycin A.
Figure 2. Mechanism of action of Doxorubicin.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are generalized protocols for in vitro cytotoxicity assays and in vivo xenograft studies.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (Saframycin A or Doxorubicin). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT reagent is added to each well and incubated for 2-4 hours, allowing the MTT to be metabolized by viable cells into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Figure 3. Workflow for an in vitro MTT cytotoxicity assay.
In Vivo Human Tumor Xenograft Model
Xenograft models are instrumental in evaluating the in vivo efficacy of anti-cancer agents.
-
Cell Preparation and Implantation: Human cancer cells (e.g., HCT-116 or MDA-MB-231) are harvested and suspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.[5] The cell suspension is then subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).[5][6][7][8]
-
Tumor Growth and Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.[2][7]
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound (Saframycin A or Doxorubicin) is administered according to a specific dosing schedule and route (e.g., intraperitoneal or intravenous injection).[2] The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition, calculated by comparing the tumor volumes in the treated groups to the control group. Body weight and general health of the mice are also monitored to assess toxicity.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as histological examination or biomarker assessment.
Figure 4. Workflow for an in vivo human tumor xenograft study.
Correlation and Conclusion
The available data, though not perfectly matched in terms of cell lines and tumor models, suggests a positive correlation between the in vitro cytotoxicity and in vivo anti-tumor activity for both Saframycin A and Doxorubicin. Both compounds demonstrate potent activity in cellular assays, which translates to significant tumor growth inhibition in animal models.
Saframycin A exhibits broad-spectrum anti-tumor activity in vitro and is effective against various murine tumors in vivo. Doxorubicin, a cornerstone of chemotherapy, shows potent cytotoxicity against breast cancer cell lines, and this activity is mirrored in its ability to reduce tumor growth in breast cancer xenograft models.
The distinct mechanisms of action of these two compounds offer potential for different therapeutic applications and combination strategies. The DNA alkylating nature of Saframycin A may be effective in tumors resistant to topoisomerase II inhibitors, and vice versa.
Further research with this compound is warranted to establish its specific in vitro and in vivo activity profile and to directly compare its efficacy and toxicity with established chemotherapeutic agents like Doxorubicin. The experimental frameworks outlined in this guide provide a basis for such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. embopress.org [embopress.org]
- 5. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
Unraveling the Enigma of Saframycin E: A Comparative Analysis of its Presumed Mechanism of Action
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel anticancer agents, the saframycin family of antibiotics has garnered significant attention due to their potent cytotoxic activities. While the mechanism of action of Saframycin A is well-documented, its analog, Saframycin E, remains a subject of scientific inquiry. This guide aims to provide a comprehensive comparison, leveraging experimental data from closely related compounds to elucidate the probable mechanism of action of this compound for researchers, scientists, and drug development professionals.
The prevailing scientific consensus suggests that saframycins exert their therapeutic effects through a multi-faceted approach centered on DNA interaction and the subsequent inhibition of vital cellular processes. Based on extensive studies of its analogs, this compound is predicted to share a similar mechanism of action, primarily involving the alkylation of DNA and the inhibition of RNA synthesis.
The Established Mechanism of Saframycin A: A Blueprint for this compound
Saframycin A, a structurally similar antibiotic, serves as the primary model for understanding the biological activities of this compound. The established mechanism of Saframycin A involves a sequence of molecular events:
-
Reductive Activation: The quinone moiety of the saframycin molecule undergoes intracellular reduction, a critical step for its activation.
-
Formation of an Iminium Ion: This reduction facilitates the elimination of a nitrile group, leading to the formation of a highly reactive electrophilic iminium ion.
-
Covalent DNA Adduct Formation: The iminium ion then acts as an alkylating agent, forming a covalent bond with the N2 position of guanine bases in the minor groove of double-stranded DNA.[1]
-
Inhibition of RNA Synthesis: The formation of these DNA adducts interferes with the process of transcription, effectively inhibiting RNA synthesis, a crucial step for protein production and cell survival.[1]
While direct experimental evidence for this compound is not publicly available, its structural similarity to Saframycin A strongly suggests it follows a comparable mechanistic pathway.
Comparative Cytotoxicity: Gauging the Potency of Saframycin Analogs
The cytotoxic potential of various saframycin analogs has been evaluated against different cancer cell lines. While specific IC50 values for this compound are not available in the reviewed literature, studies on other analogs highlight the importance of specific structural features in determining their anticancer efficacy. Structure-activity relationship studies have indicated that modifications to the side chains of the saframycin core can significantly impact their cytotoxic potency.[2]
To provide a framework for comparison, the following table summarizes hypothetical cytotoxicity data, illustrating the type of information required for a definitive assessment of this compound's potency relative to other compounds.
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast Cancer) | Data Not Available |
| A549 (Lung Cancer) | Data Not Available | |
| HCT116 (Colon Cancer) | Data Not Available | |
| Saframycin A | L1210 (Mouse Leukemia) | ~0.001 |
| Saframycin C | L1210 (Mouse Leukemia) | ~0.01 |
| Saframycin S | L1210 (Mouse Leukemia) | ~0.1 |
Note: The IC50 values for Saframycin A, C, and S are approximate and collated from various literature sources for illustrative purposes.
Experimental Protocols for Elucidating the Mechanism of Action
To definitively confirm the mechanism of action of this compound and enable a direct comparison with other saframycins, a series of key experiments would be required. The following are detailed methodologies for such investigations:
Cytotoxicity Assays (MTT Assay)
This assay determines the concentration of the drug that inhibits cell growth by 50% (IC50).
-
Cell Culture: Cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound and a comparator (e.g., Saframycin A) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against drug concentration.
DNA Binding Assays (Fluorescence Spectroscopy)
This method can be used to determine the binding affinity of this compound to DNA.
-
Materials: Calf thymus DNA (ctDNA) and this compound.
-
Procedure: A solution of ctDNA is titrated with increasing concentrations of this compound.
-
Fluorescence Measurement: The fluorescence emission spectra of the saframycin compound are recorded after each addition of DNA. Covalent binding to DNA is expected to cause a significant enhancement in fluorescence.[1]
-
Data Analysis: The change in fluorescence intensity is used to calculate the binding constant (K) and the number of binding sites (n) using appropriate equations, such as the Scatchard equation.
In Vitro Transcription Assay
This assay directly measures the effect of the drug on RNA synthesis.
-
Reaction Mixture: A reaction mixture containing a DNA template (e.g., a plasmid with a known promoter), RNA polymerase, and ribonucleoside triphosphates (including a radiolabeled one, such as [α-³²P]UTP) is prepared.
-
Treatment: Different concentrations of this compound are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C to allow for transcription to occur.
-
Analysis: The newly synthesized RNA is precipitated, and the incorporation of the radiolabel is quantified using a scintillation counter. A decrease in radioactivity indicates inhibition of transcription.
Visualizing the Proposed Mechanism and Experimental Workflow
To further clarify the proposed mechanism and the experimental approaches, the following diagrams are provided.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for confirming this compound's mechanism.
Conclusion and Future Directions
While the precise molecular interactions of this compound are yet to be definitively characterized, the wealth of data from its analogs provides a strong foundation for predicting its mechanism of action. It is highly probable that this compound, like Saframycin A, functions as a DNA alkylating agent that subsequently inhibits RNA synthesis, leading to its cytotoxic effects against cancer cells.
Future research should prioritize conducting the outlined experiments to generate specific quantitative data for this compound. This will not only confirm its mechanism of action but also provide crucial information for its potential development as a therapeutic agent. A thorough understanding of the structure-activity relationships within the saframycin family will be instrumental in designing novel and more potent anticancer drugs.
References
Benchmarking Saframycin E Against Known Topoisomerase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Saframycin E's potential performance as a topoisomerase inhibitor against the well-established clinical benchmarks, Doxorubicin and Etoposide. Due to the limited publicly available data for this compound, this guide utilizes data for the closely related and well-studied analog, Saframycin A, as a proxy to provide a foundational comparison. This approach is based on their structural similarities and the established importance of the α-cyanoamine group, present in both molecules, for cytotoxic activity.[1] All data presented is for informational and comparative purposes and should be supplemented with direct experimental validation for this compound.
Mechanism of Action: A Comparative Overview
Topoisomerase inhibitors are critical in cancer chemotherapy, functioning by disrupting the enzymes that manage DNA topology during replication and transcription.[2] This interference leads to DNA damage and ultimately, cancer cell death.
Saframycin A (as a proxy for this compound): Saframycins are antitumor antibiotics that exhibit potent cytotoxic activity.[3] Their mechanism is believed to involve the covalent alkylation of DNA, which in turn can inhibit DNA and RNA synthesis. While not definitively classified as a classical topoisomerase "poison" in the same vein as doxorubicin or etoposide, its interaction with DNA can impede the function of topoisomerase enzymes.
Doxorubicin: An anthracycline antibiotic, doxorubicin is a well-known topoisomerase II poison. It intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to double-strand breaks and the induction of apoptosis.[2]
Etoposide: A semi-synthetic derivative of podophyllotoxin, etoposide is another potent topoisomerase II poison. It forms a ternary complex with topoisomerase II and DNA, stabilizing the cleavage intermediate and leading to double-strand DNA breaks that trigger cell death pathways.[2]
Data Presentation: Cytotoxicity and Topoisomerase Inhibition
The following tables summarize the available quantitative data for Saframycin A (as a proxy for this compound), Doxorubicin, and Etoposide. It is important to note that IC50 values can vary significantly between cell lines and experimental conditions.
Table 1: Comparative Cytotoxicity (IC50) in Various Cancer Cell Lines
| Compound | Cell Line | IC50 | Reference |
| Saframycin A | L1210 (Mouse Leukemia) | 0.02 µg/mL | [4] |
| HCT-116 (Colon) | Varies (nM range for analogs) | [5] | |
| HepG2 (Liver) | Varies (nM range for analogs) | [5] | |
| BGC-823 (Gastric) | Varies (nM range for analogs) | [5] | |
| A2780 (Ovarian) | Varies (nM range for analogs) | [5] | |
| Doxorubicin | HT-29 (Colon Carcinoma) | >100 nM | [6] |
| L1210 (Mouse Leukemia) | Not specified | ||
| Etoposide | HT-29 (Colon Carcinoma) | Not specified | |
| L1210 (Mouse Leukemia) | Not specified |
Table 2: Comparative Topoisomerase Inhibition
| Compound | Target Enzyme | Method of Inhibition | IC50 | Reference |
| Saframycin A | Topoisomerase I & II | DNA Alkylation/Interference | Not Available | |
| Doxorubicin | Topoisomerase II | Stabilization of cleavage complex | Not Available | [2] |
| Etoposide | Topoisomerase II | Stabilization of cleavage complex | Not Available | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols serve as a foundation for the in-house evaluation of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, Doxorubicin, and Etoposide for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%, using a dose-response curve.
Topoisomerase I DNA Relaxation Assay
This assay assesses the ability of a compound to inhibit the catalytic activity of Topoisomerase I.
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), Topoisomerase I assay buffer, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding human Topoisomerase I to the mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of DNA relaxation is indicated by the persistence of the supercoiled DNA form.
Topoisomerase II DNA Cleavage Assay
This assay determines if a compound acts as a topoisomerase II poison by stabilizing the cleavage complex.
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, Topoisomerase II assay buffer, ATP, and the test compound at various concentrations.
-
Enzyme Addition: Add human Topoisomerase IIα to the mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Induction of Cleavage: Add SDS and proteinase K to trap the cleavage complex and digest the enzyme.
-
Agarose Gel Electrophoresis: Separate the DNA on a 1% agarose gel containing ethidium bromide.
-
Visualization: Visualize the DNA bands under UV light. The appearance of linearized plasmid DNA indicates the stabilization of the cleavage complex.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
Caption: Mechanism of Topoisomerase II Poisons.
Caption: Proposed Mechanism of Saframycin Action.
Caption: Experimental Workflow for Comparison.
References
- 1. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of antitumor properties of novel saframycin analogs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
A Comparative Pharmacological Guide to Framycetin (Soframycin®)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of framycetin, an aminoglycoside antibiotic, with other relevant alternatives. The information is supported by experimental data and detailed methodologies to assist in research and development.
Overview of Framycetin
Framycetin, also known as neomycin B, is an aminoglycoside antibiotic derived from Streptomyces fradiae.[1] It is primarily used topically to treat a variety of bacterial infections of the skin, eyes, and ears.[2][3] Like other aminoglycosides, framycetin exhibits concentration-dependent bactericidal activity, primarily against aerobic Gram-negative bacteria and some Gram-positive bacteria.[1][4]
Mechanism of Action
Framycetin exerts its bactericidal effect by inhibiting bacterial protein synthesis.[3][5] The antibiotic binds to the 30S ribosomal subunit of bacteria, specifically to the 16S rRNA and S12 protein.[6] This binding causes misreading of the mRNA codons, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. The resulting non-functional or toxic proteins disrupt essential cellular processes, ultimately leading to bacterial cell death.[6][7]
Caption: Mechanism of action of Framycetin, an aminoglycoside antibiotic.
Comparative Antimicrobial Spectrum
The in vitro efficacy of an antibiotic is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of framycetin and other commonly used topical and systemic aminoglycoside antibiotics against various clinically relevant bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Framycetin and Comparators against Gram-Positive Bacteria (µg/mL)
| Organism | Framycetin | Neomycin | Gentamicin | Tobramycin |
| Staphylococcus aureus | Favorable in-vitro activity[8] | - | 0.12 - 1[9] | - |
| Staphylococcus aureus (ATCC 29213) | - | - | 0.235 - 0.5[10] | - |
| Methicillin-ResistantStaphylococcus aureus (MRSA) | Effective antimicrobial activity[11] | - | - | - |
| Streptococcus pyogenes | Often resistant[12] | - | - | - |
| Enterococcus faecalis (ATCC 29212) | - | - | 4 - 16[9] | - |
Table 2: Minimum Inhibitory Concentration (MIC) of Framycetin and Comparators against Gram-Negative Bacteria (µg/mL)
| Organism | Framycetin | Neomycin | Gentamicin | Tobramycin |
| Pseudomonas aeruginosa | 62.5 (inhibits 88.9% of isolates)[4] | - | - | 1 (MIC₅₀), 8 (MIC₉₀)[13] |
| Pseudomonas aeruginosa (ATCC 27853) | - | - | 0.5 - 2[9] | - |
| Escherichia coli | - | <8[14] | - | - |
| Escherichia coli (ATCC 25922) | - | - | 0.25 - 1[9] | - |
| Enterobacteriaceae | Favorable in-vitro activity[8] | 4 - >256 (MIC₅₀/MIC₉₀ for CRE)[15] | 128 - >256 (MIC₅₀/MIC₉₀ for CRE)[15] | 64 - >256 (MIC₅₀/MIC₉₀ for CRE)[15] |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. CRE: Carbapenem-Resistant Enterobacteriaceae
Comparative Clinical Efficacy
Clinical trials provide essential data on the in vivo performance of antibiotics.
A pilot study comparing 1% framycetin cream with silver sulfadiazine for the treatment of major burns found no statistically significant difference in the reduction of bacterial load between the two treatments.[5][16] Notably, 64% of all bacterial isolates from the burn wounds were sensitive to framycetin.[5]
In a randomized controlled trial involving children with chronic suppurative otitis media, topical framycetin-gramicidin-dexamethasone (FGD) showed a similarly low rate of improvement or cure compared to topical ciprofloxacin.[17][18]
Another study on the treatment of exacerbations of chronic nasopharyngitis concluded that endonasal therapy with a framycetin solution is a safe and effective etiotropic treatment.[19]
Resistance Mechanisms
Bacterial resistance to aminoglycosides, including framycetin, is a growing concern. The primary mechanisms of resistance include:
-
Enzymatic Modification: Bacteria may produce aminoglycoside-modifying enzymes (AMEs) that inactivate the drug through acetylation, phosphorylation, or adenylylation.
-
Target Site Alteration: Mutations in the 30S ribosomal subunit, specifically in the 16S rRNA or ribosomal proteins, can reduce the binding affinity of the antibiotic.
-
Reduced Permeability and Efflux: Alterations in the bacterial cell wall can limit the uptake of the antibiotic, and efflux pumps can actively transport the drug out of the cell.
Caption: Key mechanisms of bacterial resistance to aminoglycosides.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution (EUCAST/CLSI Guidelines)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Caption: Workflow for MIC determination by broth microdilution.
Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the antibiotic in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as detected by the naked eye.[20][21]
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to measure cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., framycetin) and control substances for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[2][3]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm. The amount of formazan produced is proportional to the number of viable cells.[2]
Time-Kill Assay
This assay determines the rate at which an antimicrobial agent kills a specific microorganism.
Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial suspension in a suitable broth.
-
Exposure: Add the antibiotic at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to the bacterial suspension at time zero. Include a growth control without the antibiotic.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each suspension.
-
Neutralization and Plating: Serially dilute the aliquots in a neutralizing broth to inactivate the antibiotic and plate onto agar plates.
-
Incubation and Counting: Incubate the plates and count the number of viable colonies (CFU/mL) at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[22][23]
Toxicity Profile
A significant consideration in the use of aminoglycosides is their potential for toxicity.
-
Ototoxicity: Aminoglycosides can cause irreversible damage to the inner ear, leading to hearing loss and vestibular dysfunction.[7][9]
-
Nephrotoxicity: These antibiotics can accumulate in the renal proximal tubules, causing kidney damage.[6][7]
Framycetin is primarily used topically to minimize systemic absorption and reduce the risk of these toxicities.[3] However, prolonged use or application to large, denuded areas of skin can increase systemic exposure and the potential for adverse effects.[2][3] Comparative studies on the ototoxicity of systemically administered aminoglycosides in mice showed that gentamicin and neomycin caused high mortality without significant changes in auditory thresholds, while amikacin was less toxic but also less ototoxic at the tested doses.[20]
Conclusion
Framycetin remains a relevant topical antibiotic with a well-established mechanism of action and a spectrum of activity that includes many common skin and soft tissue pathogens. Its efficacy is comparable to some other topical agents for specific indications. However, the potential for bacterial resistance and the inherent toxicity of the aminoglycoside class necessitate its judicious use. The experimental protocols detailed in this guide provide a framework for further comparative studies to better define the pharmacological profile of framycetin and its place in modern antimicrobial therapy.
References
- 1. youtube.com [youtube.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Laboratory evaluation of topically used antibiotics: framycetin MIC and extinction time data for Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A prospective double-blinded comparative analysis of framycetin and silver sulphadiazine as topical agents for burns: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. [Microbial sensitivity spectrum of framycetin. Comparison with the 1972 to 1993 resistance status] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ankemdernegi.org.tr [ankemdernegi.org.tr]
- 11. mnkjournals.com [mnkjournals.com]
- 12. pharmahealthsciences.net [pharmahealthsciences.net]
- 13. Activities of Tobramycin and Six Other Antibiotics against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Minimal inhibitory concentration of neomycin - Bacteria Escherichia coli - BNID 100765 [bionumbers.hms.harvard.edu]
- 15. In Vitro Activity of Neomycin, Streptomycin, Paromomycin and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Topical ciprofloxin versus topical framycetin-gramicidin-dexamethasone in Australian aboriginal children with recently treated chronic suppurative otitis media: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 19. fortunejournals.com [fortunejournals.com]
- 20. cgspace.cgiar.org [cgspace.cgiar.org]
- 21. researchgate.net [researchgate.net]
- 22. emerypharma.com [emerypharma.com]
- 23. DSpace [helda.helsinki.fi]
A Comparative Guide to Analytical Methods for Aminoglycoside Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for the quantification of aminoglycoside antibiotics. Aminoglycosides are a class of potent, broad-spectrum antibiotics used in both human and veterinary medicine to treat serious bacterial infections.[1][2] Their use, however, is associated with potential nephrotoxicity and ototoxicity, necessitating careful monitoring of their concentrations in biological matrices and food products.[3][4] This document outlines the performance of key analytical techniques, provides detailed experimental protocols, and visualizes complex processes to aid in method selection and implementation.
Quantitative Performance Comparison
The selection of an analytical method is often a trade-off between sensitivity, specificity, speed, and cost. The following table summarizes the quantitative performance of the three major techniques used for aminoglycoside analysis: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Microbiological Assay.
| Feature | HPLC-MS/MS | ELISA | Microbiological Assay |
| Principle | Chromatographic separation followed by mass-based detection.[5] | Antigen-antibody binding with an enzymatic reporter.[6] | Inhibition of microbial growth measured by zone of inhibition.[7] |
| Specificity | Very High (can distinguish between different aminoglycosides).[1] | Moderate to High (depends on antibody cross-reactivity).[5] | Low (measures general antimicrobial activity).[5] |
| Sensitivity (LOD) | Very High (typically 1-10 µg/kg).[8] | High (ng/mL range).[9] | Low to Moderate.[5] |
| Analysis Time | Moderate (hours, including sample prep).[1] | Fast (can be < 90 minutes for high throughput).[9][10] | Slow (24-48 hours for incubation).[5] |
| Quantitation | Fully Quantitative.[11] | Semi-quantitative to Quantitative.[9] | Semi-quantitative.[1] |
| Throughput | Moderate (amenable to automation). | High (suitable for 96-well plate format).[10] | Low. |
| Cost (Instrument) | High.[11] | Low to Moderate. | Low. |
| Cost (Per Sample) | Moderate. | Low. | Very Low. |
| Primary Use | Confirmatory analysis, pharmacokinetic studies, residue monitoring.[1][5] | Rapid screening of large sample numbers.[1] | Screening for antibiotic activity, potency determination.[7] |
Aminoglycoside Mechanism of Action
Aminoglycosides exert their bactericidal effect by inhibiting protein synthesis. They enter the bacterial cell and bind with high affinity to the 16S ribosomal RNA of the 30S ribosomal subunit.[2][3] This binding interferes with the translation process, causing codon misreading and the production of nonfunctional or toxic proteins, which ultimately leads to bacterial cell death.[3][12]
Caption: Mechanism of action of aminoglycoside antibiotics.
Detailed Experimental Protocols
HPLC-MS/MS Method for Aminoglycoside Quantification
This method is considered the gold standard for confirmatory analysis due to its high specificity and sensitivity.[1] The workflow involves sample extraction, cleanup, chromatographic separation, and mass spectrometric detection.
Caption: General experimental workflow for HPLC-MS/MS analysis.
Methodology:
-
Sample Preparation and Extraction:
-
Homogenize 1-5 grams of the sample (e.g., tissue, milk, honey).[13][14]
-
Add an extraction buffer. A common solution contains 10 mM ammonium acetate, 0.4 mM EDTA, 1% NaCl, and 2% trichloroacetic acid (TCA) to precipitate proteins.[14]
-
Vortex or sonicate the mixture, followed by centrifugation to separate the supernatant.[15]
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge (e.g., Oasis HLB or a cation-exchange cartridge) with methanol and water.[11][13]
-
Load the extracted supernatant onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the aminoglycosides using a suitable solvent mixture, such as acetonitrile and water containing an ion-pairing agent like heptafluorobutyric acid (HFBA).[16]
-
-
Chromatographic Separation:
-
Dry the eluent under a stream of nitrogen and reconstitute in the mobile phase.[16]
-
Inject the sample into an HPLC or UPLC system.
-
Separation is often achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) or a reversed-phase C18 column.[14][17]
-
A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium formate at pH 3.0).[13]
-
-
Mass Spectrometry Detection:
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a rapid and high-throughput method ideal for screening a large number of samples.[9] It relies on the specific binding of an antibody to the aminoglycoside. A competitive ELISA format is commonly used.
Methodology:
-
Plate Coating:
-
Competitive Reaction:
-
Substrate Addition and Detection:
-
Wash the plate to remove any unbound sample and tracer.
-
Add a chromogenic substrate solution (e.g., TMB). The enzyme on the bound tracer will convert the substrate, resulting in a color change.[10]
-
Incubate for 15-30 minutes.
-
-
Quantification:
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).[6]
-
Measure the absorbance of each well using a microplate reader. The color intensity is inversely proportional to the concentration of the aminoglycoside in the sample.
-
Calculate the concentration by comparing the sample's absorbance to a standard curve.[10]
-
Microbiological Assay
This traditional method estimates the potency of an antibiotic by measuring its ability to inhibit the growth of a susceptible microorganism. It is often used for potency assays in pharmaceutical formulations.
Methodology:
-
Preparation of Media and Inoculum:
-
Prepare a suitable agar medium and sterilize it.
-
Inoculate the molten agar with a standardized culture of a susceptible test organism (e.g., Staphylococcus epidermidis or Bacillus subtilis).
-
Pour the inoculated agar into petri dishes to create a uniform layer.[7]
-
-
Assay Procedure (Cylinder-Plate Method):
-
Place sterile stainless steel cylinders vertically on the surface of the solidified agar.
-
Prepare a series of standard solutions of the aminoglycoside with known concentrations.
-
Fill replicate cylinders with the standard solutions and the unknown sample solutions.[7]
-
-
Incubation and Measurement:
-
Incubate the plates under specified conditions (e.g., 37°C for 18-24 hours).
-
During incubation, the antibiotic diffuses from the cylinders into the agar, creating a circular zone where bacterial growth is inhibited.[7]
-
-
Potency Calculation:
-
Measure the diameter of the zones of inhibition for both the standards and the samples.
-
Plot the logarithm of the standard concentrations against the zone diameters to create a standard curve.
-
Determine the potency of the sample by interpolating its zone diameter on the standard curve.[7]
-
References
- 1. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 2. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Bioanalysis of aminoglycosides using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and ELISA Characterization of Antibodies against the Colistin, Vancomycin, Daptomycin, and Meropenem: A Therapeutic Drug Monitoring Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uspnf.com [uspnf.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Affinity-Based Analysis Methods for the Detection of Aminoglycoside Antibiotic Residues in Animal-Derived Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tests for detemination of antibiotic residues in food [norcom-bio.com]
- 11. researchgate.net [researchgate.net]
- 12. Aminoglycoside | Uses, Side Effects & Types | Britannica [britannica.com]
- 13. lcms.cz [lcms.cz]
- 14. Analysis of Aminoglycoside Antibiotics: A Challenge in Food Control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pickeringlabs.com [pickeringlabs.com]
- 16. agilent.com [agilent.com]
- 17. LC-MS/MS Method Package for Aminoglycoside Antibiotics : Shimadzu (Italia) [shimadzu.it]
- 18. mabtech.com [mabtech.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Saframycin E
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like Saframycin E are paramount to ensuring a secure laboratory environment and preventing environmental contamination. As a cytotoxic agent, this compound requires stringent disposal protocols. This guide provides essential, step-by-step information for its proper management, from handling to final disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks. This compound is a potent cytotoxic compound, and adherence to safety protocols is mandatory.
| Parameter | Specification | Source |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (nitrile), safety goggles, and a lab coat are required. | General Laboratory Safety |
| Handling Area | All handling of this compound should be conducted in a certified chemical fume hood. | General Laboratory Safety |
| Spill Management | In case of a spill, decontaminate the area with a suitable agent (e.g., 10% bleach solution followed by a water rinse) and dispose of all cleaning materials as hazardous waste. | General Laboratory Safety |
Disposal Protocol for this compound
Currently, there are no published and validated chemical inactivation protocols specifically for this compound. Therefore, it must be treated as a hazardous chemical waste. The following step-by-step procedure outlines the recommended disposal process.
Experimental Protocol: Hazardous Waste Disposal of this compound
-
Waste Segregation:
-
Do not mix this compound waste with other chemical or biological waste streams.
-
All materials that have come into contact with this compound, including contaminated labware (e.g., pipette tips, vials), PPE, and cleaning materials, must be disposed of as this compound waste.
-
-
Waste Collection:
-
Collect all solid and liquid this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical nature of the waste. A high-density polyethylene (HDPE) container is generally suitable.
-
-
Labeling:
-
The waste container must be labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and clearly marked.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup scheduling.
-
-
Documentation:
-
Maintain a log of all this compound waste generated, including quantities and dates of disposal. This is crucial for regulatory compliance.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound, emphasizing the current lack of a specific inactivation protocol.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety and disposal protocols and contact your Environmental Health and Safety (EHS) department for any questions or concerns.
Personal protective equipment for handling Saframycin E
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, operational, and disposal guidance for handling Saframycin E. The following procedures are based on best practices for managing highly potent cytotoxic compounds and information derived from safety data sheets of structurally similar Saframycin analogues.
Quantitative Safety and Physical Data
As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following data is derived from the SDS for the closely related analogue, Saframycin A. This information should be used as a guideline for assessing the potential hazards of this compound.
| Parameter | Value (for Saframycin A) | Source |
| GHS Classification | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 | [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Storage Temperature | Powder: -20°C; In solvent: -80°C | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
Personal Protective Equipment (PPE)
Due to its cytotoxic nature, stringent adherence to PPE protocols is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or ingestion.
Required PPE:
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. The inner glove should be tucked under the cuff of the gown, and the outer glove should extend over the cuff.
-
Gown: A disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs must be worn.
-
Eye and Face Protection: Safety goggles with side shields are mandatory. In situations with a risk of splashing, a full-face shield must be worn in conjunction with safety goggles.
-
Respiratory Protection: When handling the powdered form of this compound or when there is a risk of aerosolization, a properly fit-tested N95 or higher-level respirator is required. All handling of the solid compound should be performed in a certified chemical fume hood or a biological safety cabinet.
Experimental Protocols and Handling Procedures
Preparation and Handling:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to contain any potential contamination.
-
Weighing: To prevent the generation of airborne particles, the powdered form of this compound should be weighed on a tared, closed container within a fume hood.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[1] Wash hands thoroughly before and after handling the compound, even after removing gloves.[1]
Spill Management:
In the event of a spill, immediate action is crucial to mitigate exposure and contamination.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full required PPE, including respiratory protection.
-
Containment: For liquid spills, cover with an absorbent material. For solid spills, gently cover with a damp cloth or absorbent pad to avoid raising dust.
-
Decontamination: Clean the spill area with an appropriate deactivating solution (e.g., a solution of sodium hypochlorite), followed by a thorough rinse with soap and water.
-
Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous cytotoxic waste.
Operational and Disposal Plan
Storage:
-
Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
Follow the recommended storage temperatures: -20°C for the powder and -80°C for solutions to ensure stability.[1]
Waste Disposal:
All waste contaminated with this compound is considered hazardous cytotoxic waste and must be disposed of according to institutional and local regulations.
-
Segregation: All contaminated materials, including gloves, gowns, labware, and cleaning materials, must be segregated into clearly labeled, leak-proof cytotoxic waste containers.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for cytotoxic waste.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not discharge to sewer systems.[2]
-
Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a deactivating solution (e.g., sodium hypochlorite solution) before standard washing procedures.
-
Final Disposal: Cytotoxic waste must be disposed of through a licensed chemical waste disposal service, typically involving high-temperature incineration.[2]
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
